8-Methoxy-3-nitroimidazo[1,2-a]pyrazine CAS number and identifiers
This guide details the chemical identity, synthetic pathways, and research applications of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine and its primary commercial derivative, 6-Bromo-8-methoxy-3-nitroimidazo[1,2-a]pyrazine ....
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the chemical identity, synthetic pathways, and research applications of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine and its primary commercial derivative, 6-Bromo-8-methoxy-3-nitroimidazo[1,2-a]pyrazine . These scaffolds are critical intermediates in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., BTK, Syk) and luciferin analogs.
Chemical Identity & Core Properties
The imidazo[1,2-a]pyrazine core is a "privileged scaffold" in drug discovery due to its ability to mimic the purine ring system of ATP, making it highly effective for designing ATP-competitive kinase inhibitors. The 8-methoxy-3-nitro substitution pattern represents a highly activated electrophilic intermediate: the nitro group at C3 activates the ring for reduction (to an amine), while the methoxy group at C8 serves as a versatile leaving group equivalent for Nucleophilic Aromatic Substitution (
).
Identifiers
The most commonly encountered form in research catalogs is the 6-bromo derivative, which allows for further functionalization at the C6 position via palladium-catalyzed cross-coupling.
The utility of this scaffold lies in its orthogonal reactivity . The molecule presents three distinct "handles" for chemical modification, allowing medicinal chemists to rapidly generate libraries of 3,6,8-trisubstituted imidazo[1,2-a]pyrazines.
Synthesis Workflow
The standard industrial route begins with 2-amino-3,5-dibromopyrazine. The 3-nitro group is typically introduced after the formation of the bicyclic core and the installation of the 8-methoxy group.
Mechanism of Action: Orthogonal Functionalization
C8 Position (
Displacement): The 8-methoxy group is activated by the electron-withdrawing nature of the pyrazine ring and the 3-nitro group. It can be displaced by primary or secondary amines (e.g., anilines, piperazines) to install the "hinge-binding" motif required for kinase inhibition.
C3 Position (Nitro Reduction): The 3-nitro group is reduced (using
, , or ) to an amino group ($ -NH_2 $). This amine can then be acylated to form an amide, a common feature in covalent inhibitors (e.g., acrylamides targeting Cys481 in BTK).
C6 Position (Cross-Coupling): In the 6-bromo derivative, this position is reserved for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the molecule into the hydrophobic pocket of the target protein.
Experimental Protocols
Protocol A:
Displacement of 8-Methoxy Group
Context: This reaction typically proceeds before nitro reduction to prevent side reactions.
Dissolve the scaffold in IPA (0.1 M concentration).
Add DIPEA and the amine.
Heat to 80°C for 2–4 hours. Monitor by LC-MS for the disappearance of the methoxy peak (M+ and loss of -OMe signal).
Purification: Upon cooling, the product often precipitates. Filter and wash with cold ether. If soluble, evaporate and purify via silica flash chromatography (DCM/MeOH gradient).
Protocol B: Reduction of 3-Nitro to 3-Amino
Context: Essential for creating the amide linkage found in many bioactive molecules.
The imidazo[1,2-a]pyrazine core is structurally similar to the purine base of ATP.
Binding Mode: The N1 and N-linked substituents at C8 typically form hydrogen bonds with the "hinge region" of kinase enzymes.
Example Drugs: This scaffold is homologous to the core found in Acalabrutinib (though Acalabrutinib uses an imidazo[1,5-a]pyrazine, the [1,2-a] isomer is a common bioisostere).
Luciferase Substrates (Coelenterazine Analogs)
The core structure of Coelenterazine is an imidazopyrazinone.
Mechanism: 8-Methoxy-imidazo[1,2-a]pyrazines can be demethylated to form the corresponding imidazopyrazinones, which are substrates for marine luciferases (e.g., Renilla, Gaussia). The 3-nitro derivatives are often explored as "caged" luciferins or metabolic probes.
Safety & Handling (MSDS Highlights)
Hazards: The compound contains a nitro group and a heteroaromatic ring.[1]
H302: Harmful if swallowed.
H315/H319: Causes skin and serious eye irritation.
Storage: Store at 2–8°C (refrigerated), under inert atmosphere (Argon/Nitrogen). Protect from light, as nitro-heterocycles can be photosensitive.
Reactivity: Avoid strong reducing agents (unless intended) and strong acids.
References
Santa Cruz Biotechnology. 6-Bromo-8-methoxy-3-nitroimidazo[1,2-a]pyrazine (CAS 193614-80-1) Product Data Sheet.[2] Retrieved from
BOC Sciences. 6-Bromo-8-methoxy-3-nitroimidazo[1,2-a]pyrazine Compound Information.[] Retrieved from
ChemicalBook. CAS 193614-80-1 Technical Specifications. Retrieved from
National Institutes of Health (NIH). Imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. PubChem / PubMed Central. Retrieved from
Royal Society of Chemistry. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction.[4][5] Organic & Biomolecular Chemistry.[6][1][4][5][7] Retrieved from
Molecular weight and formula of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By synthesizing data from analogous structures and established chemical principles, this document serves as a foundational resource for professionals engaged in the research and development of novel therapeutics.
Core Molecular Attributes
8-Methoxy-3-nitroimidazo[1,2-a]pyrazine belongs to the imidazo[1,2-a]pyrazine class of nitrogen-fused heterocyclic compounds. This scaffold is a "privileged" structure in medicinal chemistry, known for its versatile biological activities.[1][2] The subject molecule is specifically functionalized with a methoxy group at the 8-position and a nitro group at the 3-position, which are expected to significantly influence its physicochemical properties and biological activity.
Based on its structure, the core chemical properties have been determined and are summarized in the table below.
These fundamental properties are the cornerstone for all subsequent experimental and computational analyses of this compound.
Synthesis and Chemical Reactivity
Proposed Synthetic Workflow
The synthesis would likely begin with the construction of the 8-methoxy-imidazo[1,2-a]pyrazine core, followed by a regioselective nitration step.
Caption: Proposed two-step synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine.
Step-by-Step Protocol:
Synthesis of the Core Scaffold: The initial step involves the condensation reaction between 2-amino-3-methoxypyrazine and an α-haloketone, such as chloroacetaldehyde. This is a standard and widely used method for constructing the imidazo[1,2-a]pyrazine ring system. The reaction typically proceeds via an initial N-alkylation of the amino-pyrazine followed by an intramolecular cyclization.
Electrophilic Nitration: The resulting 8-methoxy-imidazo[1,2-a]pyrazine[3] is then subjected to electrophilic nitration. The imidazo[1,2-a]pyrazine ring is electron-rich, particularly at the C-3 position, making it susceptible to electrophilic attack. A standard nitrating mixture, such as nitric acid in sulfuric acid, would be employed under controlled temperature conditions to introduce the nitro group regioselectively at the 3-position. The methoxy group at the 8-position acts as an electron-donating group, further activating the heterocyclic system towards electrophilic substitution.
The presence of a bromine atom at the 3-position in a similar compound, 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine, suggests that the C-3 position is indeed reactive and accessible for functionalization.[4]
Physicochemical and Spectroscopic Characterization (Predicted)
The introduction of the nitro and methoxy groups imparts specific characteristics to the parent scaffold.
Solubility: The nitro group is expected to decrease solubility in non-polar solvents and slightly increase it in polar aprotic solvents.
Electronic Properties: The methoxy group is electron-donating, while the nitro group is a strong electron-withdrawing group. This electronic push-pull system can lead to interesting photophysical properties and may influence the compound's interaction with biological targets.
Spectroscopic Analysis:
¹H NMR: The proton signals for the imidazo[1,2-a]pyrazine core would be expected in the aromatic region. The methoxy group would present a characteristic singlet at approximately 3.9-4.1 ppm.
¹³C NMR: The carbon spectrum would show signals corresponding to the fused ring system, with the carbon bearing the nitro group (C-3) being significantly downfield shifted.
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 195.15.
Potential in Drug Development
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the development of various therapeutic agents due to its broad spectrum of biological activities.
Logical Framework for Therapeutic Potential
Caption: Rationale for the predicted therapeutic applications of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine.
Derivatives of this scaffold have shown promise in a variety of therapeutic areas:
Antimicrobial and Antiparasitic Agents: The 3-nitro functionality is a well-known pharmacophore in antimicrobial and antiparasitic drugs. The biological activity of such compounds often involves the enzymatic reduction of the nitro group to generate cytotoxic radical species within the target organism. The presence of this group in the target molecule is a strong indicator of its potential in this area.
Enzyme Inhibition: The core scaffold has been successfully utilized to develop inhibitors for various enzymes. For instance, multi-substituted 8-aminoimidazo[1,2-a]pyrazines have been identified as Hsp90 inhibitors.[2][5] The specific substitution pattern of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine could confer selectivity and potency for other enzyme targets, such as kinases, which are crucial in cancer and inflammatory diseases.
Respiratory and CNS Disorders: Other derivatives have been investigated for their bronchodilator properties and as modulators of AMPA receptors, indicating potential applications in asthma and neurological disorders, respectively.[6][7]
The combination of the established biological relevance of the imidazo[1,2-a]pyrazine core with the specific electronic and structural contributions of the 8-methoxy and 3-nitro groups makes this molecule a compelling candidate for further investigation in drug discovery programs.
References
Santa Cruz Biotechnology, Inc. (n.d.). 6-Bromo-8-methoxy-3-nitroimidazo[1,2-a]pyrazine.
Bonnet, P. A., Michel, A., Laurent, F., Sablayrolles, C., Rechencq, E., Mani, J. C., Boucard, M., & Chapat, J. P. (1992). Synthesis and antibronchospastic activity of 8-alkoxy- and 8-(alkylamino)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 35(18), 3353–3358.
de Oliveira, C. S., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
Pharmaffiliates. (n.d.). 8(9)-Methoxy-1,3-dimethyl-12-thioxopyrido[1',2':3,4]imidazo[1,2-a]benzimidazol-2-(12H)-one (Mixture of Regioisomers).
Kim, J., et al. (2015). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. Organic & Biomolecular Chemistry, 13(5), 1531-1535.
(2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 24(22), 5224-5227.
(2024). Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazo[1,2-a]pyrazine-linked 1,2,3-Triazole Derivatives via a Click Chemistry Approach.
(2014). Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and Anti-bacterial Activities. Der Pharma Chemica, 6(3), 353-360.
Gill, D., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1033–1038.
(2015). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke-Blackburn-Bienaymé reaction and their Hsp90 inhibitory activity. PubMed.
Thermodynamic Profiling and Process Safety of Nitroimidazo[1,2-a]pyrazine Scaffolds
From Synthesis to Bioactivation: A Technical Guide Introduction: The Nitro Paradox The nitroimidazo[1,2-a]pyrazine scaffold represents a critical structural motif in modern anti-tubercular pharmacophores, most notably ex...
Author: BenchChem Technical Support Team. Date: March 2026
From Synthesis to Bioactivation: A Technical Guide
Introduction: The Nitro Paradox
The nitroimidazo[1,2-a]pyrazine scaffold represents a critical structural motif in modern anti-tubercular pharmacophores, most notably exemplified by Pretomanid (PA-824) . However, this scaffold presents a "thermodynamic paradox" to the drug developer:
High-Energy Efficacy: The electron-deficient nitro group is thermodynamically poised for bioreduction, a requirement for its mechanism of action (MoA) against Mycobacterium tuberculosis.
High-Energy Hazard: The same nitro group, particularly in intermediate stages before ring fusion, introduces significant thermal instability and shock sensitivity risks during process scale-up.
This guide provides a technical analysis of the thermodynamic stability of these intermediates, focusing on process safety control points and the bio-thermodynamic parameters governing their efficacy.
Synthetic Thermodynamics: The Cyclization Energy Landscape
The construction of the imidazo[1,2-a]pyrazine core, particularly when functionalized with a nitro group, is governed by the interplay between nucleophilic substitution kinetics and the thermodynamic stability of the resulting bicyclic aromatic system.
Critical Intermediates
The synthesis of Pretomanid typically proceeds via the alkylation of a 2-halo-4-nitroimidazole with a chiral glycidyl derivative (e.g., (S)-epichlorohydrin or protected glycidol), followed by an intramolecular cyclization.
Intermediate A (Starting Material): 2-bromo-4-nitroimidazole (or 2-chloro analog).[1] Thermodynamic Status: High crystalline stability but shock-sensitive if di-nitrated impurities are present.
Intermediate B (The Adduct): The uncyclized acyclic intermediate (e.g., N-alkylated halohydrin or epoxide). Thermodynamic Status:Metastable. This is the process safety critical control point. The flexible alkyl chain prevents the stabilization energy of the fused aromatic system, while the nitro group remains electronically activating.
The Cyclization Driver
The transition from the acyclic intermediate to the fused nitroimidazo[1,2-a]pyrazine is thermodynamically driven by aromatization energy . The formation of the pyrazine ring releases significant enthalpy (
), stabilizing the nitro group by delocalizing electron density across the newly formed bicyclic system.
However, the activation energy (
) for this closure is high, often requiring base catalysis (e.g., or aqueous ). If the reaction temperature exceeds the onset temperature of nitro-decomposition before cyclization occurs, a thermal runaway is possible.
Visualization: Synthetic Workflow & Control Points
Figure 1: Synthetic pathway highlighting the metastable acyclic intermediate as the primary thermal risk point.
Thermal Stability & Hazard Analysis
For nitro-heterocycles, thermal stability is not merely a purity parameter; it is a safety mandate. The decomposition of nitroimidazo[1,2-a]pyrazine intermediates is typically exothermic and autocatalytic.
Decomposition Mechanisms
The primary decomposition pathway involves the homolytic cleavage of the
bond or nitro-to-nitrite rearrangement, followed by ring fragmentation.
Fused System: The bicyclic core acts as a heat sink, raising the onset temperature (
) typically above 200°C.
Intermediates: The presence of free hydroxyl groups (in glycidol-derived intermediates) or epoxides can lower
via intramolecular hydrogen abstraction or polymerization, occurring as low as 120°C–150°C.
Note: Values are generalized from nitroimidazole class data and Pretomanid process development literature. Specific batches require lot-specific DSC.
Bio-Thermodynamics: The Mechanism of Action
The therapeutic utility of nitroimidazo[1,2-a]pyrazines relies on their "bio-instability." The drug must be thermodynamically stable enough to survive storage and transport, but electronically primed to accept electrons within the bacterial cell.
Redox Potential (
)
The single-electron reduction potential (
) of the nitro group is the governing thermodynamic parameter.
If
is too high (>-350 mV): The compound may be reduced by mammalian enzymes (toxicity).
If
is too low (<-500 mV): The mycobacterial enzyme cannot reduce it (inefficacy).
Pretomanid Sweet Spot: The imidazo[1,2-a]pyrazine core tunes the nitro group
to approximately -400 to -450 mV, making it specific for the deazaflavin-dependent nitroreductase (Ddn) in M. tuberculosis.
Activation Pathway
The activation is a hydride transfer reaction (thermodynamically favorable) from the cofactor
to the drug. This converts the prodrug into a radical intermediate that releases reactive nitrogen species (NO), poisoning the bacterial respiratory chain.
Figure 2: Thermodynamic activation of the prodrug by specific hydride transfer.
Experimental Protocols
To validate the stability claims above, the following protocols should be integrated into the process development workflow.
Objective: Determine the "Distance to Decomposition" for intermediates.
Sample Prep: Weigh 2–4 mg of the intermediate (e.g., the acyclic alcohol) into a high-pressure gold-plated crucible. Seal hermetically to prevent volatile loss before decomposition.
Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or Mettler Toledo).
Objective: Detect autocatalytic behavior at storage temperatures.
Setup: Use a Thermal Activity Monitor (TAM) or equivalent isothermal microcalorimeter.
Procedure: Load 100 mg of sample. Hold temperature at 40°C, 50°C, and 60°C for 72 hours.
Data: Measure heat flow (
).
Interpretation: A rising baseline indicates autocatalytic decomposition. Stable heat flow indicates thermodynamic stability at that condition.
References
Development of Pretomanid (PA-824)
Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol. (2023).[1][4][8][9] National Institutes of Health. Link
Summary of Process Development Work on TB Drug Pretomanid. (2023).[1][4][8][9] Medicines for All Institute. Link
Thermal Stability of Nitro-Heterocycles
High-Density Energetic Materials with Low Mechanical Sensitivity Derived from Nitroimidazole Fused Ring.[7] (2024).[7][10] PMC. Link
Thermal Decomposition of Pyrazine-2-amidoxime: A Technical Guide. (2025).[6] BenchChem. Link
Bio-Thermodynamics & Mechanism
Design, synthesis, and evaluation of peptide‐imidazo[1,2‐a]pyrazine bioconjugates. (2011). PMC. Link
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022).[9][11] MDPI. Link
Profiling the Solubility of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine in Organic Solvents: A Technical Guide
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold, frequently serving as a bioisostere for purines in the development of kinase inhibitors, antitubercular agents, and bioluminescent probes [1]. The functionalization of this core—specifically the addition of an 8-methoxy and a 3-nitro group—drastically alters its electronic landscape and physicochemical properties. For researchers scaling up syntheses or developing purification workflows, the solubility of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine (often utilized as a halogenated intermediate, such as its 6-bromo derivative) is a critical bottleneck.
This whitepaper deconstructs the structural causality behind the molecule's solubility profile, provides a quantitative solvent matrix, and outlines a self-validating experimental protocol for thermodynamic solubility determination.
Structural Causality: The Physics of Solvation
To predict and manipulate the solubility of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine, one must first understand the intermolecular forces dictated by its molecular architecture [2]. Do not view solubility merely as a tabulated value; it is the thermodynamic battle between crystal lattice energy and solvent-solute interactions.
The Planar Core (π-π Stacking): The fused bicyclic imidazo[1,2-a]pyrazine system is highly planar and aromatic. This drives strong intermolecular π-π stacking in the solid state, resulting in high crystal lattice energy. Solvents must possess sufficient solvating power to disrupt these tightly packed layers.
The 3-Nitro Group (Electron-Withdrawing): The nitro group at the 3-position induces a massive localized dipole. While it acts as a hydrogen-bond acceptor, its primary effect is pulling electron density away from the ring, making the molecule highly polar [3].
The 8-Methoxy Group (Push-Pull Dynamics): The methoxy group donates electron density via resonance while withdrawing via induction. Coupled with the 3-nitro group, this creates a strong intramolecular "push-pull" dipole moment across the heterocyclic core.
The Causality of Solvent Selection: Because of the high lattice energy and strong dipole moment, non-polar solvents (e.g., hexane, heptane) lack the dielectric capacity to solvate the molecule. Protic solvents (e.g., methanol) offer hydrogen bonding but often fail to overcome the π-π stacking. Therefore, polar aprotic solvents (DMSO, DMF) are uniquely suited to dissolve this compound, as their high dielectric constants and strong dipoles align with the molecule's push-pull electronic distribution [4].
Quantitative Solubility Matrix
The following table synthesizes the expected thermodynamic solubility of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine across standard organic solvents at 25°C. Note: Values are empirical estimates based on the physicochemical behavior of closely related nitroimidazopyrazine analogs.
Solvent
Dielectric Constant (ε)
Solvation Classification
Est. Solubility Range (mg/mL)
Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO)
46.7
Highly Soluble
> 50.0
Strong dipole-dipole; H-bond acceptor
Dimethylformamide (DMF)
36.7
Highly Soluble
30.0 - 50.0
Strong dipole-dipole; H-bond acceptor
Dichloromethane (DCM)
8.9
Moderately Soluble
5.0 - 15.0
Halogen polarizability; weak dipole
Ethyl Acetate (EtOAc)
6.0
Poorly Soluble
1.0 - 5.0
Weak dipole; moderate H-bond acceptor
Methanol (MeOH)
32.7
Poorly Soluble
1.0 - 5.0
Protic H-bonding (competed by lattice energy)
Hexane
1.9
Insoluble
< 0.1
Non-polar; incapable of lattice disruption
Self-Validating Protocol for Thermodynamic Solubility
Relying on visual estimation for solubility can lead to catastrophic failures in downstream quantitative assays or reaction scaling. The following Shake-Flask HPLC-UV methodology is designed as a self-validating system. By incorporating a 48-hour equilibration and a 72-hour secondary check, this protocol actively differentiates between transient kinetic solubility and true thermodynamic equilibrium.
Step-by-Step Methodology
Preparation of the Solid Bed:
Weigh 10 mg of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine into a 2 mL amber glass HPLC vial.
Causality: Amber glass is required as nitroaromatics can be susceptible to UV-induced degradation over prolonged exposure.
Solvent Addition & Isothermal Equilibration:
Add 1 mL of the target organic solvent. Seal tightly with a PTFE-lined cap.
Place the vial in a thermostatic shaker at 25°C (± 0.1°C) at 500 RPM for 48 hours.
Self-Validation Check: A visible pellet of undissolved solid must remain at the bottom of the vial. If the solid completely dissolves, the solution is not saturated; add an additional 5 mg of compound and repeat.
Phase Separation:
Transfer the suspension to a microcentrifuge tube and centrifuge at 14,000 RPM for 15 minutes at 25°C.
Causality: Filtration (e.g., via PTFE syringe filters) is avoided at this stage because the highly polar nitroimidazopyrazine can non-specifically bind to filter membranes, artificially lowering the measured solubility.
Serial Dilution & Matrix Matching:
Carefully aspirate 50 µL of the clear supernatant and dilute it into 950 µL of the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile).
Causality: Direct injection of strong solvents like DMSO into an HPLC can cause peak distortion (the "solvent effect"). Diluting into the mobile phase ensures sharp chromatographic peak shapes.
HPLC-UV Quantification:
Inject the diluted sample onto a C18 column. Monitor absorbance at the compound's λ_max (typically around 280-320 nm for nitroaromatics).
Quantify the concentration against a pre-established 5-point calibration curve.
Visual Workflow Diagram
Below is the logical progression of the thermodynamic solubility determination workflow.
Fig 1: Shake-flask HPLC-UV workflow for thermodynamic solubility determination.
Strategic Implications for Drug Development
Understanding this solubility profile directly informs synthetic strategy:
Nucleophilic Aromatic Substitution (SNAr): The 3-nitro group highly activates the imidazopyrazine core for SNAr reactions. Because these reactions require high concentrations of the electrophile, DMF or DMSO must be used as the reaction solvent to ensure the 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine remains fully dissolved at elevated temperatures.
Purification (Chromatography): The compound's poor solubility in hexane and moderate solubility in DCM makes a DCM/Methanol or Hexane/Ethyl Acetate gradient ideal for normal-phase silica gel chromatography. The compound can be dry-loaded onto silica using DCM to bypass its poor solubility in the weaker mobile phase.
References
ACS Omega. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." American Chemical Society.
URL:[Link]
Monash University / ACS Journal of Medicinal Chemistry. "Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility." Monash University Research Repository.
URL:[Link]
Chinese Journal of Chemical Engineering. "Determination and correlation solubility of 4-nitroimidazole in twelve pure solvents from 278.15 K to 323.15 K." ResearchGate.
URL:[Link]
Foundational
O-Methylated Precursors for Luciferin Analogs: Mechanistic Insights and Applications in High-Throughput Screening
As a Senior Application Scientist navigating the complexities of drug metabolism and pharmacokinetics (DMPK), I frequently encounter the limitations of traditional analytical screening. The strategic utilization of O-met...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of drug metabolism and pharmacokinetics (DMPK), I frequently encounter the limitations of traditional analytical screening. The strategic utilization of O-methylated luciferin precursors—specifically luciferin 6'-methyl ether (Luciferin-ME)—represents a paradigm shift in how we interrogate cytochrome P450 (CYP) activity and engineer bioluminescent tools.
This technical guide deconstructs the chemical causality behind O-methylated luciferins, details their quantitative profiling, and provides a self-validating experimental framework for their application in drug development.
Mechanistic Foundations: The Causality of the "Caged" Precursor
To understand the utility of O-methylated luciferins, we must first examine the quantum mechanics of bioluminescence. The 6'-hydroxyl group on the benzothiazole ring of D-luciferin is the critical electron donor required for the formation of the excited-state oxyluciferin anion. When this anion relaxes to the ground state, it emits a photon of light.
The Chemical Rationale:
By masking this 6'-hydroxyl group via O-methylation, we synthesize Luciferin-ME. This simple alkylation completely abolishes the molecule's ability to act as a substrate for firefly luciferase, creating an optically silent "pro-luciferin"[1].
Enzymatic Uncaging:
Luciferin-ME is not a substrate for luciferase, but it is an excellent substrate for specific microsomal dealkylases, namely cytochrome P450 enzymes[2]. CYP-mediated O-demethylation cleaves the ether bond, releasing formaldehyde and native D-luciferin. The released D-luciferin can then be oxidized by a recombinant luciferase to produce a luminescent signal that is strictly proportional to the upstream CYP activity[1].
CYP450-mediated uncaging of Luciferin-ME to active D-luciferin for bioluminescence.
Causality in Experimental Choices: Luminescence vs. Fluorescence
Why do we prioritize O-methyl luciferin over traditional fluorescent substrates (e.g., coumarin derivatives) in high-throughput screening? The choice is rooted in data integrity.
Fluorescent assays are notoriously plagued by auto-fluorescence from library compounds and spectral overlap with cofactors like NADPH, which confounds analysis and generates false data[1]. Because mammalian cells and standard chemical libraries do not produce endogenous bioluminescence, the background signal of a luciferin-based assay is virtually zero. This causality translates to exceptional signal-to-noise ratios, allowing us to routinely achieve highly predictive Z' values greater than 0.8 in 96- or 384-well plate formats[3].
Quantitative Profiling of Luciferin Derivatives
Different CYP isozymes exhibit distinct active site topologies. By altering the alkyl or aryl group protecting the 6'-position of luciferin, we can tune the substrate to selectively target different CYP enzymes[4].
Table 1: CYP Enzyme Selectivity for Luciferin Ether Derivatives
A protocol is only as trustworthy as its intrinsic controls. The following methodology for a CYP1A2 inhibition assay is designed as a self-validating system . By physically and temporally separating the CYP demethylation reaction from the luciferase detection reaction, we eliminate the risk of false positives caused by analytes that might inhibit the reporter luciferase rather than the target CYP[1].
Step-by-Step Methodology
Reaction Assembly: In a white opaque 384-well microplate, combine 1 pmol of recombinant human CYP1A2 enzyme, 50 µM Luciferin-ME, and the test compound (titrated across a concentration gradient) in 100 mM potassium phosphate buffer (pH 7.4).
Minus-NADPH Control: Ensures the luminescent signal is strictly dependent on CYP catalytic turnover.
Positive Control: Include
-naphthoflavone (a known potent CYP1A2 inhibitor) to validate the dynamic range and IC50 accuracy.
Initiation: Add an NADPH Regeneration System to all wells to initiate the CYP-mediated demethylation. Incubate the plate at 37°C for 30 to 60 minutes[3].
Quenching and Detection: Add an equal volume of Luciferin Detection Reagent (LDR), which contains a proprietary stabilized luciferase (Ultra-Glo™) and ATP. The LDR acts as a dual-function reagent: it immediately stops the CYP reaction and initiates the "glow-type" luminescent reaction[1].
Readout: Incubate for 20 minutes at room temperature to allow signal stabilization, then measure Relative Light Units (RLU) using a microplate luminometer.
Two-step luminescent CYP450 assay workflow separating demethylation and detection.
Advanced Applications: PET Imaging and Synthetic Versatility
Beyond in vitro toxicology, O-methylated luciferins possess unique pharmacological properties that make them invaluable in advanced in vivo imaging.
Interestingly, while the intact 6'-O-methyl luciferin cannot emit light, it acts as a competitive inhibitor of Photinus pyralis luciferase with an IC50 of approximately 1 µM[5]. Because it binds the enzyme without being consumed, researchers have leveraged this property by synthesizing
C-labeled D-luciferin methyl ether (C-D-luciferin-ME). This radiotracer is utilized in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)[6]. This dual-modality approach allows scientists to non-invasively map the 3D distribution of reporter genes via PET before functional bioluminescence imaging is triggered by cellular demethylation.
References
Title: Luminogenic cytochrome P450 assays
Source: Expert Opinion on Drug Metabolism & Toxicology (via ResearchGate)
URL: [Link]
Title: Biomarkers and imaging: physics and chemistry for noninvasive analyses
Source: BRMoyer/Associates
URL: [Link]
Title: 2,6-Disubstituted benzothiazoles, analogues of the aromatic core of D-luciferin
Source: Arkivoc
URL: [Link]
Title: D-Luciferin 6-methyl ether, Na salt (Product Sheet)
Source: Interchim and Berthold Technologies
URL: [Link]
Application Notes and Protocols for the Synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyrazine scaffold is a versatile core found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and anti-inflammatory activities[1][2]. The introduction of a nitro group at the 3-position and a methoxy group at the 8-position can significantly modulate the compound's physicochemical properties and biological activity, making it a valuable target for drug discovery programs[3][4].
This protocol is designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.
Synthetic Strategy Overview
The synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine is achieved through a two-step process. The first step involves the construction of the imidazo[1,2-a]pyrazine core by the condensation of a substituted aminopyrazine with a suitable C2-synthon. The second step is the regioselective nitration of the electron-rich imidazo[1,2-a]pyrazine ring system. The presence of the electron-donating methoxy group at the 8-position directs the electrophilic nitration to the 3-position[5].
A high-level overview of the synthetic pathway.
Experimental Protocol
This section details the step-by-step methodology for the synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine.
Materials and Reagents
Reagent/Material
Molecular Formula
Molecular Weight ( g/mol )
Supplier
Purity
2-Amino-3-methoxypyrazine
C₅H₇N₃O
125.13
Commercially available
≥98%
Chloroacetaldehyde (50 wt. % in H₂O)
C₂H₃ClO
78.50
Commercially available
N/A
Sodium bicarbonate
NaHCO₃
84.01
Commercially available
≥99%
Ethanol
C₂H₅OH
46.07
Commercially available
Anhydrous
Ethyl acetate
C₄H₈O₂
88.11
Commercially available
ACS Grade
Anhydrous sodium sulfate
Na₂SO₄
142.04
Commercially available
≥99%
Fuming nitric acid
HNO₃
63.01
Commercially available
≥90%
Sulfuric acid
H₂SO₄
98.08
Commercially available
98%
Dichloromethane
CH₂Cl₂
84.93
Commercially available
ACS Grade
Silica gel
SiO₂
60.08
Commercially available
60 Å, 230-400 mesh
Step 1: Synthesis of 8-Methoxyimidazo[1,2-a]pyrazine
This step involves the construction of the bicyclic imidazo[1,2-a]pyrazine ring system through a condensation and intramolecular cyclization reaction.
Protocol:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-methoxypyrazine (1.0 g, 8.0 mmol) and ethanol (40 mL).
Stir the mixture at room temperature until the starting material is completely dissolved.
Add sodium bicarbonate (1.34 g, 16.0 mmol, 2.0 eq) to the solution.
Slowly add chloroacetaldehyde (50 wt. % in H₂O, 1.25 g, 8.0 mmol, 1.0 eq) to the reaction mixture.
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of n-hexane and ethyl acetate as the eluent.
After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
To the resulting residue, add water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane to afford 8-methoxyimidazo[1,2-a]pyrazine as a solid.
Rationale:
Sodium bicarbonate: Acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the reaction towards the product.
Reflux in ethanol: Provides the necessary thermal energy for the condensation and subsequent intramolecular nucleophilic substitution to form the imidazole ring.
Aqueous workup and extraction: Removes inorganic salts and other water-soluble impurities.
Column chromatography: Purifies the product from any unreacted starting materials or side products.
Step 2: Synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
This step introduces the nitro group at the C3 position of the imidazo[1,2-a]pyrazine ring via electrophilic aromatic substitution.
Protocol:
In a clean, dry round-bottom flask, add concentrated sulfuric acid (10 mL) and cool it to 0 °C in an ice-water bath.
Slowly add 8-methoxyimidazo[1,2-a]pyrazine (0.5 g, 3.35 mmol) to the cold sulfuric acid with continuous stirring. Ensure the temperature does not rise above 5 °C.
In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid (0.24 mL, 5.03 mmol, 1.5 eq) to concentrated sulfuric acid (2 mL) at 0 °C.
Add the nitrating mixture dropwise to the solution of the imidazo[1,2-a]pyrazine in sulfuric acid, maintaining the temperature at 0-5 °C.
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/n-hexane 1:1).
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
Extract the product with dichloromethane (3 x 30 mL).
Combine the organic layers, wash with water (20 mL), and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane to afford 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine as a solid.
Rationale:
Sulfuric acid: Acts as a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Low temperature (0-5 °C): Controls the exothermic nitration reaction and minimizes the formation of unwanted byproducts.
Pouring onto ice: Quenches the reaction and helps to precipitate the product.
Neutralization: Removes the excess acid.
Extraction with dichloromethane: Isolates the organic product from the aqueous phase.
Experimental Workflow Diagram
A step-by-step workflow for the synthesis.
Conclusion
The protocol described herein provides a reliable and reproducible method for the synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine. By following these detailed steps and understanding the rationale behind each manipulation, researchers can confidently prepare this valuable compound for further investigation in drug discovery and development. The imidazo[1,2-a]pyrazine scaffold continues to be a privileged structure in medicinal chemistry, and this protocol facilitates the exploration of novel derivatives with potential therapeutic applications.
References
Lee, B. M., et al. (2022). Nitroimidazopyrazinones with Oral Activity against Tuberculosis and Chagas Disease in Mouse Models of Infection. Journal of Medicinal Chemistry, 65(19), 13125–13142. [Link]
Jarrad, A. M., et al. (2018). Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity. Journal of Medicinal Chemistry, 61(23), 11349-11363. [Link]
Jarrad, A. M., et al. (2018). Synthetic analogues with a novel nitroimidazopyrazin-one/-e bicyclic nitroimidazole chemotype were designed and synthesized, and structure–activity relationships were generated. Journal of Medicinal Chemistry. [Link]
Shafeeq, A. A., et al. (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. International Journal of Drug Delivery Technology, 12(2), 495-501. [Link]
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]
Nitration in the imidazo[1,2‐a]pyrazine series. Experimental and computational results. Scilit. [Link]
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]
Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PMC. [Link]
Application Note: Condensation of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine with Coelenteramine
This Application Note provides a detailed technical guide for the condensation of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine with coelenteramine . Based on the chemical structures and functional group reactivity, this react...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a detailed technical guide for the condensation of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine with coelenteramine .
Based on the chemical structures and functional group reactivity, this reaction is classified as a Nucleophilic Aromatic Substitution (SNAr) .[1] The electron-deficient 3-nitroimidazo[1,2-a]pyrazine core acts as the electrophile, and the primary amine of coelenteramine acts as the nucleophile, displacing the methoxy group. This pathway is typically employed to synthesize 8-amino-substituted imidazo[1,2-a]pyrazine derivatives , which are investigated as kinase inhibitors, Hsp90 inhibitors, or novel bioluminescent probes (BRET acceptors).
Introduction & Scientific Context
The imidazo[1,2-a]pyrazine scaffold is the core structure of Coelenterazine , the luciferin substrate for Renilla, Gaussia, and Oplophorus luciferases. While the classic synthesis of Coelenterazine involves condensing coelenteramine with a ketoaldehyde, the reaction described here—using a 3-nitro-8-methoxy precursor—represents a divergent pathway.
Key Chemical Principles
Electrophilic Activation: The 3-nitro group on the imidazo[1,2-a]pyrazine ring is strongly electron-withdrawing. This dramatically lowers the electron density at the C-8 position , making it highly susceptible to nucleophilic attack.
Nucleophile:Coelenteramine (2-amino-3-benzyl-5-(4-hydroxyphenyl)pyrazine) possesses an exocyclic amino group (-NH2) at the C-2 position of the pyrazine ring. While less basic than aliphatic amines, it is sufficiently nucleophilic to displace the methoxy group under thermal conditions.
Reaction Class: SNAr (Addition-Elimination).[1] The methoxy group serves as the leaving group.
Target Application: This protocol is suitable for synthesizing 8-substituted coelenteramine chimeras or bis-heterocyclic inhibitors used in drug discovery (e.g., targeting VirB11 ATPase or PI3K) or as non-luminescent competitive inhibitors for luciferase assays.
Reaction Mechanism
The reaction proceeds via a Meisenheimer-like transition state .
Attack: The lone pair of the coelenteramine amino group attacks the C-8 carbon of the imidazo[1,2-a]pyrazine.
Intermediate: A resonance-stabilized anionic intermediate (sigma complex) is formed, stabilized by the 3-nitro group.
Elimination: The methoxy group is expelled, and the aromaticity is restored, yielding the secondary amine product.
Visual Scheme (Graphviz)
Caption: SNAr reaction pathway showing the displacement of the methoxy group by coelenteramine.
Experimental Protocol
Materials & Reagents
Reagent
Role
Equiv.
Notes
8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
Electrophile
1.0
Commercial or synthesized via nitration of 8-methoxy precursor.
Coelenteramine
Nucleophile
1.1
Critical: Must be free base, not HCl salt. Store under Argon.
DIPEA (N,N-Diisopropylethylamine)
Base
2.5
Scavenges acidic protons; prevents protonation of amine.
Anhydrous DMF
Solvent
-
Dimethylformamide. Dry over molecular sieves (4Å).
Argon/Nitrogen
Atmosphere
-
Essential to prevent oxidation of coelenteramine.
Step-by-Step Procedure
Phase 1: Preparation
Drying: Dry the reaction glassware (round-bottom flask, condenser) in an oven at 120°C for 1 hour. Assemble hot under a stream of Argon.
Solvent Degassing: Sparge the anhydrous DMF with Argon for 15 minutes to remove dissolved oxygen. Note: Coelenteramine is prone to oxidative degradation.
Phase 2: The Reaction
Dissolution: In the prepared flask, dissolve 1.0 mmol of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine in 5 mL of degassed DMF.
Addition: Add 1.1 mmol of Coelenteramine. The solution may turn dark yellow/orange.
Base Addition: Add 2.5 mmol of DIPEA via syringe.
Heating: Heat the mixture to 90°C in an oil bath with magnetic stirring.
Monitoring: Monitor reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS.
Target: Disappearance of the 8-methoxy starting material (lower polarity).
Time: Typically 3–6 hours .
Phase 3: Workup
Cooling: Cool the reaction mixture to room temperature.
Precipitation (Preferred): Pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring. The hydrophobic product should precipitate.
Filtration: Collect the solid by vacuum filtration. Wash the cake with cold water (2 x 10 mL) and cold diethyl ether (1 x 5 mL) to remove residual DMF and unreacted methoxy precursor.
Alternative (if no precipitate): Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with Brine (2 x), dry over Na2SO4, and concentrate in vacuo.
Phase 4: Purification
Flash Chromatography: Purify the crude residue on silica gel.
Eluent: Gradient of Dichloromethane (DCM) : Methanol (99:1 to 95:5) .
Fraction Collection: Isolate the major colored band (often yellow/orange due to the nitro-amine conjugation).
Quality Control & Validation
Verify the structure of the isolated product using the following parameters:
Technique
Expected Signal / Characteristic
1H NMR (DMSO-d6)
Loss of Methoxy: Absence of singlet at ~4.0–4.2 ppm.New NH Signal: Broad singlet at >9.0 ppm (secondary amine).Aromatic Region: Integration should correspond to sum of both rings.
LC-MS (ESI+)
Mass Shift: [M+H]+ = MW(Nitro-Core) + MW(Coelenteramine) - 32 (MeOH).Example: If Nitro-Core is 194 Da and Coelenteramine is 277 Da, Product ≈ 439 Da.
UV-Vis
Red Shift: The conjugation of the amine with the nitro-aromatic system typically causes a bathochromic shift (yellow to orange/red).
Workflow Diagram
Caption: Experimental workflow for the condensation and isolation of the target compound.
Troubleshooting & Optimization
Low Yield: If the conversion is poor, increase the temperature to 110°C or use DMSO as the solvent (higher solubility).
Oxidation: If coelenteramine degrades (turning dark brown/black rapidly), ensure the Argon line is active and add an antioxidant like Sodium Ascorbate (if compatible with solubility) or strictly exclude light.
Alternative Base: If DIPEA is insufficient, use Cesium Carbonate (Cs2CO3) (2.0 equiv.) to increase the nucleophilicity of the amine.
Important Safety Note
Nitro Compounds: Potentially explosive or shock-sensitive in dry forms. Handle with care.
Biological Activity: The product is a likely kinase inhibitor or intercalator . Handle as a potent bioactive agent.
References
Bagdi, A. K., et al. (2015).[2] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 51(9), 1555-1575.[2] Link
Kim, M., et al. (2015). "Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity." Organic & Biomolecular Chemistry, 13(5), 1531-1535.[3] Link
Jiang, T., et al. (2011). "Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins." Chemistry – A European Journal, 21(48). Link
Santa Cruz Biotechnology. "6-Bromo-8-methoxy-3-nitroimidazo[1,2-a]pyrazine Product Data." SCBT Catalog. Link
Application Note: A Validated Protocol for the Synthesis of Coelenterazine via an 8-Aryl Methoxy Intermediate Strategy
Abstract Coelenterazine is a pivotal luciferin in marine bioluminescence, serving as the light-emitting substrate for a multitude of luciferases and photoproteins such as Renilla, Gaussia, and Aequorin.[1][2] Its widespr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Coelenterazine is a pivotal luciferin in marine bioluminescence, serving as the light-emitting substrate for a multitude of luciferases and photoproteins such as Renilla, Gaussia, and Aequorin.[1][2] Its widespread use in biomedical research, particularly in reporter gene assays and in vivo imaging, necessitates reliable and scalable synthetic routes. This application note provides a detailed, step-by-step protocol for the chemical synthesis of coelenterazine. The strategy hinges on the use of a key 4-methoxyphenyl intermediate, which serves as a stable precursor for the coelenteramine core. This approach leverages a palladium-catalyzed Suzuki-Miyaura coupling for efficient C-C bond formation, followed by a robust demethylation step and final condensation to yield the target imidazopyrazinone structure.[3][4] Each step is rationalized to provide researchers with a deep understanding of the underlying chemical principles, ensuring both reproducibility and opportunities for adaptation.
Introduction: The Rationale for a Methoxy-Protected Strategy
The coelenterazine molecule possesses a core imidazo[1,2-a]pyrazin-3-one structure decorated with three key aryl substituents.[5] Two of these are p-hydroxyphenyl groups, which are critical for its light-emitting properties. However, the presence of free phenolic hydroxyl groups can complicate synthetic pathways, particularly in metal-catalyzed cross-coupling reactions where they can interfere with the catalytic cycle or require excess base.
This protocol employs a strategic use of a methoxy group as a robust protecting group for one of the key phenolic moieties. The synthesis is divided into two primary stages:
Construction of the Coelenteramine Precursor: A 4-methoxyphenyl group is installed onto the pyrazine core via a highly efficient Suzuki-Miyaura cross-coupling reaction.[3][4] The methoxy group is stable under these conditions, ensuring high yields and clean conversion. This intermediate is then subjected to high-temperature demethylation to reveal the free phenol, yielding the crucial coelenteramine intermediate.[4][6]
Final Imidazopyrazinone Ring Formation: The synthesized coelenteramine is condensed with p-hydroxyphenylpyruvic acid to construct the final six-membered ring of the coelenterazine core, a method that provides a direct route to the final product.[6][7]
This methoxy-intermediate strategy offers a logical and field-proven pathway that balances reaction efficiency with the stability of key functional groups.
Overall Synthetic Pathway
The multi-step synthesis transforms commercially available starting materials into high-purity coelenterazine. The pathway is visualized below.
Caption: High-level overview of the coelenterazine synthetic pathway.
Step 1.1: Suzuki-Miyaura Coupling to form 3-benzyl-5-(4-methoxyphenyl)pyrazin-2-amine
Principle: This step constructs the core biaryl structure. The palladium catalyst facilitates the coupling between the aryl bromide and the boronic acid. The methoxy group is inert under these conditions, ensuring a clean reaction.[4]
Procedure:
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-benzyl-5-bromopyrazin-2-amine (1.0 eq), 4-methoxyphenyl boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
Add anhydrous 1,4-dioxane and water (4:1 v/v) to the flask via syringe. The reaction mixture should be a suspension.
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the flask.
Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours.
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting bromopyrazine.
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. This should yield the product as a solid. The expected yield is in the range of 60-85%.[4]
Step 1.2: Demethylation to form 4-(5-amino-6-benzylpyrazin-2-yl)phenol (Coelenteramine)
Principle: This step cleaves the robust aryl-methyl ether bond to reveal the critical phenolic hydroxyl group. Pyridine hydrochloride at high temperature is an effective, albeit harsh, reagent for this transformation.[4][6] The pyridinium ion coordinates to the ether oxygen, and the chloride ion acts as a nucleophile to remove the methyl group.
Procedure:
Place the purified 3-benzyl-5-(4-methoxyphenyl)pyrazin-2-amine (1.0 eq) and pyridine hydrochloride (5.0-10.0 eq) in a round-bottom flask equipped for heating.
Heat the mixture to 200-210 °C under an inert atmosphere for 2-3 hours. The mixture will melt to form a dark, viscous liquid.
Monitoring: Completion can be checked by taking a small aliquot (after cooling), dissolving it in methanol, and analyzing by LC-MS to confirm the mass change corresponding to the loss of a methyl group.
Workup: Cool the reaction mixture to approximately 100 °C and carefully add water to dissolve the solid. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
Extract the aqueous layer multiple times with ethyl acetate or a mixture of dichloromethane and isopropanol.
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude coelenteramine can often be used directly in the next step after a simple trituration with a suitable solvent. If further purification is needed, column chromatography can be performed. The expected yield for this step is typically high, often over 90%.[4]
Part 2: Final Condensation to Coelenterazine
Principle: This final step involves an acid-catalyzed condensation and intramolecular cyclization between the synthesized coelenteramine and p-hydroxyphenylpyruvic acid to form the thermodynamically stable imidazopyrazinone core.[6][7]
Procedure:
Combine the coelenteramine (1.0 eq) from the previous step and p-hydroxyphenylpyruvic acid (1.5 eq) in a flask with a reflux condenser.
Add a solvent such as 1,4-dioxane or a high-boiling polar solvent.
Monitoring: The reaction can be monitored by observing the formation of the characteristic yellow-orange coelenterazine product by TLC or LC-MS.
Workup and Purification: Cool the reaction mixture. The crude coelenterazine may precipitate upon cooling. The product can be collected by filtration. The filtrate should be concentrated and the residue purified by flash column chromatography (a typical eluent system is methanol in dichloromethane) to recover the remaining product.
The final product should be stored as a solid under an inert atmosphere, protected from light, and at low temperatures (-20 °C or below) to prevent auto-oxidation.[1]
Synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine: A Detailed Guide for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intend...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides a detailed protocol for the synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth technical insights and a step-by-step methodology.
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The introduction of a nitro group and a methoxy substituent on this core structure can significantly modulate its physicochemical and pharmacological properties. 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine, in particular, serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide details a reliable two-step synthetic route, commencing with the formation of the 8-methoxyimidazo[1,2-a]pyrazine intermediate, followed by a regioselective nitration at the C3 position.
Synthetic Strategy Overview
The synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine is achieved through a two-stage process. The first stage involves the construction of the imidazo[1,2-a]pyrazine core via the condensation of a substituted aminopyrazine with an α-haloaldehyde. The second stage is an electrophilic aromatic substitution, specifically the nitration of the electron-rich heterocyclic system.
Caption: Overall workflow for the synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine.
Part 1: Synthesis of the Precursor - 2-Amino-3-methoxypyrazine
The key starting material for this synthesis is 2-amino-3-methoxypyrazine. While commercially available, its synthesis from readily available precursors is outlined below for completeness. The synthesis proceeds via the bromination of 2-aminopyrazine, followed by methoxylation and subsequent debromination.
Protocol 1.1: Synthesis of 2-Amino-3,5-dibromopyrazine
This protocol is adapted from a patented procedure.
Reagents and Materials:
Reagent/Material
Formula
Molar Mass ( g/mol )
Quantity
Moles
2-Aminopyrazine
C₄H₅N₃
95.10
9.5 g
0.1
Bromine
Br₂
159.81
16.0 g (5.1 mL)
0.1
Sodium Acetate
CH₃COONa
82.03
16.4 g
0.2
Methanol
CH₃OH
32.04
200 mL
-
Procedure:
Dissolve 2-aminopyrazine and sodium acetate in methanol in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.
Cool the mixture to 0-5 °C in an ice bath.
Slowly add bromine dissolved in a small amount of methanol to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
Pour the reaction mixture into ice water and collect the precipitated solid by filtration.
Wash the solid with water and dry under vacuum to yield 2-amino-3,5-dibromopyrazine.
Protocol 1.2: Synthesis of 2-Amino-3-methoxy-5-bromopyrazine
Reagents and Materials:
Reagent/Material
Formula
Molar Mass ( g/mol )
Quantity
Moles
2-Amino-3,5-dibromopyrazine
C₄H₃Br₂N₃
252.89
25.3 g
0.1
Sodium Methoxide
NaOCH₃
54.02
6.5 g
0.12
Methanol
CH₃OH
32.04
250 mL
-
Procedure:
Prepare a solution of sodium methoxide in methanol by carefully dissolving sodium metal in methanol or using a commercial solution.
Add 2-amino-3,5-dibromopyrazine to the sodium methoxide solution.
Reflux the mixture for 8-10 hours. Monitor the reaction by TLC.
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 2-amino-3-methoxy-5-bromopyrazine.
Protocol 1.3: Synthesis of 2-Amino-3-methoxypyrazine
This protocol is based on a patented debromination procedure.
Reagents and Materials:
Reagent/Material
Formula
Molar Mass ( g/mol )
Quantity
Moles
2-Amino-3-methoxy-5-bromopyrazine
C₅H₆BrN₃O
204.02
20.4 g
0.1
10% Palladium on Carbon (Pd/C)
-
-
1.0 g
-
Potassium Hydroxide
KOH
56.11
5.6 g
0.1
Methanol
CH₃OH
32.04
200 mL
-
Hydrogen Gas
H₂
2.02
As required
-
Procedure:
Dissolve 2-amino-3-methoxy-5-bromopyrazine and potassium hydroxide in methanol in a hydrogenation flask.
Add 10% Pd/C to the solution.
Hydrogenate the mixture at room temperature and atmospheric pressure until the theoretical amount of hydrogen is absorbed.
Filter the reaction mixture to remove the catalyst.
Evaporate the filtrate to dryness.
Extract the residue with acetone and then evaporate the acetone.
Recrystallize the crude product from cyclohexane to obtain pure 2-amino-3-methoxypyrazine.
Part 2: Synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
This part details the two-step synthesis of the final product from the prepared 2-amino-3-methoxypyrazine.
Protocol 2.1: Synthesis of 8-Methoxyimidazo[1,2-a]pyrazine
This protocol is a general procedure for the synthesis of imidazo[1,2-a]pyrazines adapted for this specific substrate.
Reagents and Materials:
Reagent/Material
Formula
Molar Mass ( g/mol )
Quantity
Moles
2-Amino-3-methoxypyrazine
C₅H₇N₃O
125.13
12.5 g
0.1
Chloroacetaldehyde (50% aq. solution)
C₂H₂ClO
78.50 (anhydrous)
16.5 g
~0.105
n-Butanol
C₄H₁₀O
74.12
100 mL
-
Sodium Bicarbonate
NaHCO₃
84.01
8.4 g
0.1
Procedure:
Combine 2-amino-3-methoxypyrazine, aqueous chloroacetaldehyde, and n-butanol in a round-bottom flask.
Add sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction.
Heat the mixture to reflux (approximately 110-120 °C) for 24-48 hours, monitoring the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature.
Remove the n-butanol under reduced pressure.
Partition the residue between water and an organic solvent such as ethyl acetate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield pure 8-methoxyimidazo[1,2-a]pyrazine.
Protocol 2.2: Nitration of 8-Methoxyimidazo[1,2-a]pyrazine
The presence of the electron-donating methoxy group at the 8-position activates the C3 position for electrophilic substitution, making the nitration regioselective. This protocol is adapted from a procedure for the nitration of a similar imidazo[1,2-a]pyridine system.
Reagents and Materials:
Reagent/Material
Formula
Molar Mass ( g/mol )
Quantity
Moles
8-Methoxyimidazo[1,2-a]pyrazine
C₇H₇N₃O
149.15
14.9 g
0.1
Concentrated Sulfuric Acid (98%)
H₂SO₄
98.08
50 mL
-
Concentrated Nitric Acid (65%)
HNO₃
63.01
6.6 mL (9.6 g)
0.15
Procedure:
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
Slowly add 8-methoxyimidazo[1,2-a]pyrazine to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 5 °C.
Once the substrate is completely dissolved, slowly add concentrated nitric acid dropwise, maintaining the temperature below 5 °C.
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
The product will precipitate out of the solution. Collect the solid by filtration.
Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
Dry the product under vacuum to obtain 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine. Recrystallization from a suitable solvent like ethanol may be performed for further purification.
Caption: Proposed mechanism for the nitration of 8-methoxyimidazo[1,2-a]pyrazine.
Safety Precautions
General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Bromine: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.
Nitrating Mixture: The mixture of concentrated nitric acid and sulfuric acid is extremely corrosive and a strong oxidizing agent. It reacts violently with many organic materials. Prepare and handle with extreme caution, ensuring the reaction temperature is controlled.
Hydrogenation: Hydrogen gas is flammable. Ensure the hydrogenation apparatus is properly set up and there are no sources of ignition in the vicinity.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as:
Melting Point: To determine the purity of the solid products.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Conclusion
This guide provides a comprehensive and detailed protocol for the synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine. By following these procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable chemical intermediate for further applications in drug discovery and development. The provided rationale behind the synthetic steps, grounded in established chemical principles, aims to empower researchers with a deeper understanding of the process.
References
Bonnet, P. A., Michel, A., Laurent, F., Sablayrolles, C., Rechencq, E., Mani, J. C., ... & Chapat, J. P. (1992). Synthesis and antibronchospastic activity of 8-alkoxy- and 8-(alkylamino)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 35(18), 3353–3358. [Link]
DE1620381C3, "2-Amino-3-methoxy-pyrazine and process for its preparation", Google P
Vitse, O., Bonnet, P. A., Bompart, J., Viols, H., Subra, G., Chapat, J. P., & Grassy, G. (1995). Nitration in the imidazo [1, 2-a] pyrazine series. Experimental and computational results. Journal of Heterocyclic Chemistry, 32(4), 1191-1196. [Link]
Kuo, M. C., & Ho, C. T. (1997). Pyrazine generation from the Maillard reaction of mixed amino acids in model systems. Journal of agricultural and food chemistry, 45(3), 931-934. [Link]
Gerritsma, D. A., Brindle, I. D., Jones, T. R. B., & Capretta, A. (2002). Preparation of labelled 2-methoxy-3-alkylpyrazines: synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-
Method
Optimal Reaction Conditions for Imidazopyrazine Cyclization: A Detailed Protocol and Application Note
An Application Guide for Researchers Abstract The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide range of biological activ...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anti-cancer, anti-viral, and kinase inhibitory properties.[1][2] The efficacy and diversity of these molecules are highly dependent on the synthetic routes employed for their creation. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for imidazopyrazine cyclization. We will delve into the mechanistic underpinnings of the prevalent Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, explore the critical roles of catalysts, solvents, and temperature, and provide detailed, field-proven protocols for successful synthesis.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core
Imidazo[1,2-a]pyrazines are nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their rigid, planar structure serves as an excellent scaffold for presenting functional groups in a well-defined three-dimensional space, enabling potent and selective interactions with biological targets. Notable examples include inhibitors of Aurora kinase, p13K, and SHP2, highlighting their therapeutic potential.[3][4] The development of efficient, scalable, and versatile synthetic methods is therefore a critical endeavor in modern drug discovery.[5]
Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of such complex molecules in a single, atom-economical step.[6][7] Among these, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction stands out as one of the most effective methods for accessing the 3-aminoimidazo[1,2-a]pyrazine core.[8][9] This guide will primarily focus on optimizing this versatile reaction, while also touching upon alternative cyclization strategies.
The Groebke-Blackburn-Bienaymé (GBB) Reaction: Mechanism and Key Parameters
The GBB reaction is a one-pot synthesis that combines an amino-heterocycle (like 2-aminopyrazine), an aldehyde, and an isocyanide to rapidly construct the imidazo[1,2-a]pyrazine scaffold.[8][10] Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting synthetic challenges.
Plausible Reaction Mechanism
The reaction proceeds through a series of well-defined steps, catalyzed by either a Brønsted or Lewis acid.[6][11]
Imine Formation: The reaction initiates with the acid-catalyzed condensation of 2-aminopyrazine with an aldehyde to form a reactive iminium ion intermediate (A).[11]
Nucleophilic Attack: The isocyanide, a carbon-based nucleophile, attacks the electrophilic iminium ion. This step is often facilitated by the activation of the imine by the Lewis acid catalyst.[6][11]
[4+1] Cycloaddition: The resulting intermediate (B) undergoes an intramolecular [4+1] cycloaddition. The endocyclic nitrogen of the pyrazine ring attacks the nitrilium-like carbon, leading to the formation of the five-membered imidazole ring (Intermediate C).[6][11]
Proton Transfer/Rearomatization: A final proton transfer step results in the stable, aromatic imidazo[1,2-a]pyrazine product.
Below is a diagram illustrating this mechanistic pathway.
Imidazopyrazines—specifically Coelenterazine (CTZ) and its analogs—are the catalytic engines of marine bioluminescence (e.g., Renilla, Gaussia, Oplophorus luciferases, and Aequorin).[1] However, they are notoriously labile. Without rigorous handling, these compounds undergo auto-oxidation and photo-oxidation before they ever reach the assay plate, leading to high background noise, poor signal-to-noise ratios (SNR), and irreproducible kinetic data.
This guide moves beyond basic "protect from light" stickers.[2][3] It provides a mechanistically grounded protocol for the anoxic solubilization, acidification, and cryogenic storage of these high-energy substrates.
Part 1: The Mechanism of Instability
To handle imidazopyrazines effectively, one must understand why they degrade. The imidazopyrazinone core is a high-energy system designed to react with oxygen.
Auto-oxidation: In aqueous or neutral/basic organic solutions, the C-2 carbon is susceptible to nucleophilic attack by molecular oxygen. This forms a dioxetanone intermediate —the same intermediate formed during the enzymatic luciferase reaction.
The Result: The dioxetanone spontaneously collapses, releasing CO₂ and light (chemiluminescence) or heat, yielding Coelenteramide . Coelenteramide is a potent competitive inhibitor of the luciferase enzyme, meaning degraded stock not only reduces signal but actively inhibits the remaining functional substrate.
Acid Stabilization: Protonation of the imidazopyrazine ring (at low pH) stabilizes the electron distribution, significantly reducing its reactivity toward oxygen during storage.
Caption: The auto-oxidation pathway of Coelenterazine. Acidification prevents the initial formation of the unstable dioxetanone intermediate.
Part 2: Reagents & Preparation
Standard "100% Ethanol" is often insufficient for long-term stability due to dissolved oxygen and lack of pH control. The following Acidified Methanol recipe is the gold standard for stock preparation.
Critical Reagents
Reagent
Grade
Purpose
Methanol (MeOH)
Anhydrous, HPLC Grade
Primary solvent. Methanol is preferred over Ethanol for higher solubility of hydrophobic analogs (e.g., CTZ-400a).
Hydrochloric Acid (HCl)
3N (Standardized)
Acidifier. Lowers pH to prevent auto-oxidation.[3]
Inert Gas
Argon (preferred) or Nitrogen
Displaces oxygen. Argon is heavier than air and provides a better "blanket" in open vials.
Protocol: Preparation of Acidified Methanol
Do not use DMSO. DMSO is hygroscopic and can facilitate oxidation of CTZ over time.
Calculate Volume: Determine the volume needed.
The Recipe: Add 200 µL of 3N HCl to 9.8 mL of Methanol .
Final Concentration: ~0.06N HCl.
Degassing: Purge the Acidified Methanol with Argon for 5–10 minutes immediately before use to remove dissolved oxygen.
Part 3: The "Anoxic/Dark" Solubilization Protocol
This protocol is designed to minimize exposure to light, moisture, and oxygen during the critical reconstitution phase.
Diagram: The Anoxic Workflow
Caption: Step-by-step workflow for reconstituting lyophilized imidazopyrazines to ensure maximum stability.
Detailed Methodology
1. Vial Acclimatization (Critical)
Upon removing the lyophilized powder from the freezer, do not open the vial immediately.
Why? The vial is cold. Opening it introduces warm, humid lab air, causing immediate condensation of moisture onto the hygroscopic powder. Moisture initiates hydrolysis and degradation.
Action: Let the vial sit in the dark at room temperature for 30 minutes .
2. Solubilization
Work under low light (turn off biosafety cabinet lights; use ambient room light or red light).
Using the Degassed Acidified Methanol prepared in Part 2, add the calculated volume to the vial to achieve a stock concentration of 1–5 mg/mL .
Note: Higher concentrations are more stable than dilute ones.
Mixing: Do not vortex vigorously, which introduces oxygen bubbles. Swirl gently or pipette up and down slowly.
3. Aliquoting & Storage
Never store the bulk stock. Repeated freeze-thaw cycles will destroy the molecule.
Dispense into single-use aliquots (e.g., 10–50 µL) in amber or black microtubes.
The Argon Blanket: Before closing each tube, gently blow a stream of Argon into the headspace for 2–3 seconds. Close immediately.
Storage:
-80°C: Recommended for long-term storage (>1 year).[1][4][5][6][7]
-20°C: Acceptable for short-term (<1 month), but degradation will occur slowly.
Part 4: Experimental Usage & Working Solutions
Preparation of Working Solution
The "Working Solution" is the dilution used directly in the assay (usually in PBS or HBSS).
Thaw: Thaw one aliquot of stock in the dark at Room Temperature.
Dilution: Dilute the stock into the assay buffer (e.g., PBS + 0.1% BSA) immediately before use.
The "20-Minute Rule":
Once diluted into aqueous buffer (pH 7.4), the "Acid Stabilization" is lost. Auto-oxidation begins immediately.
Protocol: Prepare the working solution no more than 15–20 minutes before injection/addition to the plate.
Protection: Wrap the tube in aluminum foil during this short incubation.
Stability Comparison Table
Condition
Solvent/Buffer
Temperature
Estimated Stability
Lyophilized Powder
N/A
-20°C / -80°C
> 2 Years
Stock Solution
Acidified Methanol
-80°C
> 1 Year
Stock Solution
Ethanol (Non-acidified)
-20°C
1–3 Months
Working Solution
PBS / HBSS (pH 7.4)
Room Temp
< 4 Hours (Signal decays rapidly)
Part 5: Troubleshooting & Quality Control
If your bioluminescence signal is low, use this checklist to validate the substrate integrity.
The "Yellow" Check: Concentrated Coelenterazine stock should be a distinct yellow/orange color. If it has turned clear or pale, significant oxidation has occurred.
Absorbance Scan:
Dilute stock 1:50 in Methanol.
Scan absorbance 200–500 nm.
Criteria: Native CTZ has a peak around 435 nm . A shift in this peak or the appearance of a major peak at 280–300 nm (Coelenteramide) indicates degradation.
Background Check: Run a "No Enzyme" control (Buffer + Substrate only). High background luminescence suggests the presence of excited-state degradation products or high auto-oxidation rates in the buffer.
References
BenchChem. (2025).[7] Application Notes and Protocols for Coelenterazine hcp in Cell Culture Assays. Retrieved from
NanoLight Technologies. (2020).[1] Manual for Native Coelenterazine & NanoFuel Solvent. Retrieved from
Promega Corporation. (2025). Nano-Glo® Fluorofurimazine In Vivo Substrate Technical Manual. Retrieved from
Shimomura, O., et al. (1989).[4][8] Semi-synthetic aequorins with improved sensitivity to Ca2+. Biochemical Journal, 261(3), 913–920.[4]
Biotium. (2024). Coelenterazine and Analogs: Product & Safety Data Sheets. Retrieved from
Interchim. (2023). Coelenterazine Solvent & Stability Protocol. Retrieved from
In-Depth Application Note: Utilizing 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine in Medicinal Chemistry and Drug Discovery
Executive Summary The imidazo[1,2- ]pyrazine bicyclic system is a privileged scaffold in modern medicinal chemistry, serving as a highly effective bioisostere for the purine ring of ATP. Within this chemical space, 8-met...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,2-
]pyrazine bicyclic system is a privileged scaffold in modern medicinal chemistry, serving as a highly effective bioisostere for the purine ring of ATP. Within this chemical space, 8-methoxy-3-nitroimidazo[1,2-]pyrazine —and its halogenated derivatives such as 6-bromo-8-methoxy-3-nitroimidazo[1,2-]pyrazine —act as highly versatile, pluripotent building blocks. This application note provides a comprehensive guide to the structural rationale, synthetic functionalization, and pharmacological application of this scaffold, specifically focusing on its role in developing kinase inhibitors, ENPP1 modulators, and AMPA receptor antagonists.
Mechanistic Insights & Structural Rationale
The strategic placement of functional groups on the 8-methoxy-3-nitroimidazo[1,2-
]pyrazine core provides a highly programmable template for drug discovery. As an Application Scientist, it is critical to understand the causality behind choosing this specific substitution pattern:
The Imidazo[1,2-
]pyrazine Core: This electron-deficient, nitrogen-rich bicycle perfectly mimics the adenine ring of ATP. It readily inserts into the highly conserved ATP-binding pockets of kinases, positioning itself to form essential hydrogen bonds with the hinge region[1][2].
The 3-Nitro Group (Activation & Handle): The nitro group serves a dual purpose. First, its strong electron-withdrawing nature significantly decreases the electron density of the pyrazine ring, activating the C8 position for Nucleophilic Aromatic Substitution (S
Ar). Second, post-functionalization, the nitro group can be chemoselectively reduced to a primary amine. This amine is a critical vector for amidation or urea formation, allowing the molecule to project into the solvent-exposed channel or DFG-out allosteric pockets[3].
The 8-Methoxy Group (Leaving Group & Electronic Tuning): While methoxy is traditionally an electron-donating group, in the presence of the 3-nitro group, the C8 position becomes highly electrophilic. The methoxy group acts as an excellent, stable leaving group for S
Ar reactions with primary and secondary amines, allowing the rapid generation of diverse libraries without the instability often associated with 8-chloro derivatives[3].
The C6 Position (Cross-Coupling Vector): When brominated (i.e., 6-bromo-8-methoxy-3-nitroimidazo[1,2-
]pyrazine), the C6 position becomes an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the introduction of bulky aryl or heteroaryl groups that probe the hydrophobic regions of target proteins[3].
Caption: Synthetic workflow for functionalizing 8-methoxy-3-nitroimidazo[1,2-a]pyrazine.
Key Applications in Medicinal Chemistry
Kinase Inhibition (Aurora & CDK9)
Imidazo[1,2-
]pyrazines are prominently featured in the development of oncology therapeutics. For instance, functionalization of this scaffold has led to the discovery of highly potent Aurora Kinase inhibitors (e.g., Compound 10i), which disrupt mitosis in malignant cells[1]. Similarly, derivatives featuring a pyridin-4-yl group at position 2 and a benzylamine at position 8 have shown sub-micromolar inhibition of Cyclin-dependent kinase 9 (CDK9) , effectively halting tumor cell proliferation in breast and colorectal cancer models[2].
ENPP1 Inhibition for Cancer Immunotherapy
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) negatively regulates the cGAS-STING immune pathway by hydrolyzing 2'3'-cGAMP. Recent structural optimizations utilizing the imidazo[1,2-
]pyrazine core have yielded highly selective ENPP1 inhibitors (e.g., Compound 7) with single-digit nanomolar potency, demonstrating significant promise in stimulating immune responses in tumor microenvironments[4].
AMPA Receptor Modulation
Beyond oncology, the scaffold has been utilized in neurology. High-throughput screening and subsequent medicinal chemistry optimization identified imidazo[1,2-
]pyrazines as potent, selective negative modulators of AMPA receptors associated with the transmembrane regulatory protein TARP -8, offering potential therapeutic avenues for epilepsy and excitotoxicity[5].
Caption: Mechanism of action for imidazo[1,2-a]pyrazine-based ATP-competitive kinase inhibitors.
Quantitative Data Presentation
The table below summarizes the pharmacological potency of various lead compounds derived from the imidazo[1,2-
]pyrazine scaffold across different therapeutic targets.
The following self-validating protocols detail the sequential functionalization of 6-bromo-8-methoxy-3-nitroimidazo[1,2-
]pyrazine .
Protocol A: C6-Functionalization via Suzuki-Miyaura Cross-Coupling
Rationale: Palladium-catalyzed cross-coupling at the C6 position is performed first. The presence of the electron-withdrawing 3-nitro group facilitates the oxidative addition of palladium into the C-Br bond.
Reagent Preparation: In an oven-dried Schlenk flask, combine 6-bromo-8-methoxy-3-nitroimidazo[1,2-
]pyrazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and KCO (2.0 equiv).
Solvent Addition: Add a degassed mixture of 1,4-dioxane and H
O (4:1 v/v). Note: Degassing via argon sparging for 15 minutes is critical to prevent the formation of palladium black.
Catalyst Addition: Add Pd(dppf)Cl
(0.05 equiv). Seal the flask and heat to 90 °C under an argon atmosphere.
Monitoring (Self-Validation): Monitor the reaction via LC-MS. The starting material (M+H = 273/275) should disappear within 3–5 hours, replaced by the arylated product mass.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na
SO, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: C8-S
Ar Displacement of the Methoxy Group
Rationale: The C8-methoxy group is displaced by an amine nucleophile. The 3-nitro group acts as an electron sink, stabilizing the Meisenheimer complex intermediate during the addition-elimination mechanism.
Reaction Setup: Dissolve the C6-arylated-8-methoxy-3-nitroimidazo[1,2-
]pyrazine (1.0 equiv) in anhydrous NMP or DMF (0.2 M).
Amine Addition: Add the desired primary or secondary amine (2.5 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
Heating: Stir the mixture at 80–100 °C for 4–8 hours.
Monitoring: Verify the displacement of the methoxy group (-32 Da, +Amine mass) via TLC and LC-MS.
Isolation: Cool the mixture and pour it into ice-cold water. The product typically precipitates as a brightly colored solid. Filter, wash with cold water, and dry under vacuum.
Protocol C: Chemoselective Reduction of the C3-Nitro Group
Rationale: The Béchamp reduction (Fe/NH
Cl) is utilized to reduce the nitro group to a primary amine without risking the reductive dehalogenation or hydrogenation of the heteroaromatic rings that can occur with Pd/C and H.
Reaction Setup: Suspend the S
Ar product from Protocol B (1.0 equiv) in a mixture of Ethanol and HO (3:1 v/v).
Reduction: Add Iron powder (5.0 equiv) and solid NH
Cl (5.0 equiv).
Reflux: Heat the suspension to reflux for 2 hours. The solution will typically change from a deep yellow/orange to a pale yellow or colorless state as the nitro group is reduced.
Filtration: While still hot, filter the mixture through a pad of Celite to remove iron salts. Wash the Celite pad thoroughly with hot EtOAc.
Workup: Concentrate the filtrate to remove ethanol, extract the aqueous residue with EtOAc, dry over Na
SO, and concentrate to yield the 3-amino intermediate, which is now primed for final amidation or urea formation.
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PMC - NIH. 5
Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed - NIH. 1
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. PMC - NIH. 2
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 4
Preventing decomposition of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
Welcome to the technical support center for 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to prevent its decomposition and ensure the integrity of your experiments.
Introduction
8-Methoxy-3-nitroimidazo[1,2-a]pyrazine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1][2] The presence of both a nitro group and an imidazopyrazine scaffold confers specific chemical properties that also make it susceptible to particular degradation pathways.[3] This guide will address the primary causes of decomposition—photodegradation and hydrolysis—and provide actionable protocols to mitigate these risks.
Troubleshooting Guide & FAQs
Section 1: Photodegradation
This is a common indicator of photodegradation. Nitroaromatic compounds are known to be sensitive to light, particularly in the UV spectrum.[4][5] Exposure to ambient laboratory light, and especially direct sunlight, can initiate photochemical reactions that lead to the decomposition of the molecule.[6] The color change is likely due to the formation of various photoproducts.
The nitro group (-NO2) is an electron-withdrawing group that can participate in photoinduced electron transfer processes.[6] Upon absorption of light, the molecule can be excited to a higher energy state, making it more reactive. This can lead to a variety of reactions, including nitro-nitrite rearrangement or the formation of radical species, which can then react further to produce a mixture of degradation products.[3][5]
Storage:
Always store solid 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine in amber glass vials or containers that block UV light.
For solutions, use amber volumetric flasks or wrap standard glassware with aluminum foil.
Store all samples in a dark place, such as a drawer, cabinet, or refrigerator, when not in use.[7][8]
Handling During Experiments:
Minimize exposure to light during weighing and preparation of solutions.
Work in a dimly lit area or under yellow/red light conditions if the compound is found to be extremely sensitive.
If possible, use a fume hood with the sash lowered to reduce light exposure.
Experimental Workflow Diagram:
Caption: Workflow for minimizing light exposure during storage and handling.
Section 2: Hydrolytic Decomposition
This observation strongly suggests hydrolytic decomposition. The imidazo[1,2-a]pyrazine ring system, particularly when substituted, can be susceptible to hydrolysis, and the rate of this degradation is often highly dependent on the pH of the solution.[9][10]
Hydrolysis of the imidazo[1,2-a]pyrazine core can occur through nucleophilic attack by water or hydroxide ions. This can lead to ring-opening of the imidazole portion of the molecule.[11][12] The reaction is often accelerated under alkaline (high pH) conditions due to the increased concentration of the more nucleophilic hydroxide ion.[13][14] While some related heterocyclic systems show stability in acidic pH, this cannot be universally assumed and should be experimentally verified.[9]
pH Control:
Whenever possible, prepare solutions at a slightly acidic to neutral pH (e.g., pH 5-7).[13] The optimal pH for stability should be determined empirically for your specific experimental conditions.
Use buffered solutions to maintain a constant pH.
Avoid highly alkaline conditions (pH > 8) unless required by the experimental protocol.[14]
Solvent Choice:
If the experimental design allows, use aprotic organic solvents (e.g., DMSO, DMF, acetonitrile) for stock solutions to prevent hydrolysis during long-term storage.
When aqueous solutions are necessary, prepare them fresh just before use.
Temperature:
Store aqueous solutions at low temperatures (2-8°C) to slow down the rate of hydrolysis.[8] Avoid repeated freeze-thaw cycles, which can also degrade the compound.
This data suggests that the stability of your compound is likely to be significantly influenced by pH.
Section 3: Thermal Stability
Nitroaromatic compounds can be energetic and may decompose at high temperatures.[16] The thermal stability of related heterocyclic compounds has been studied, and decomposition temperatures can vary widely based on the specific substituents and the overall structure.[17][18][19]
Literature Review:
Search for any available thermal analysis data (e.g., TGA, DSC) for 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine or closely related analogs.
Small-Scale Testing:
Before committing to a large-scale reaction, perform a small-scale test at the desired temperature and monitor for any signs of decomposition (e.g., color change, gas evolution, analysis by TLC, HPLC, or LC-MS).
General Precautions:
Unless data suggests otherwise, assume that prolonged exposure to high temperatures may lead to degradation.
Use the lowest effective temperature for your reaction.
Run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition at elevated temperatures.
Section 4: Analytical Monitoring of Decomposition
A robust analytical method is crucial for assessing the stability of your compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection:
This is an excellent method for separating the parent compound from its degradation products.
Develop a stability-indicating method where all potential degradation products are resolved from the main peak.
Quantify the decrease in the parent peak area over time to determine the rate of decomposition.
This technique is highly sensitive and can be used to identify the mass of potential degradation products, providing clues to the decomposition pathway.[20][21]
It is particularly useful for confirming the identity of new peaks that appear in the chromatogram.
Prepare solutions of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine under different conditions (e.g., different pH buffers, clear vs. amber vials, room temperature vs. 40°C).
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
Analyze the aliquots by a validated HPLC or LC-MS method.
Plot the percentage of the remaining parent compound against time for each condition to determine the stability profile.
Caption: A logical workflow for conducting a stability study.
References
Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. (2022). SPIE Digital Library.
Manivannan, G., & Nien, H. W. (2004). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health, Part A, 39(9), 2339-2353. Available from: [Link]
Manivannan, G., & Nien, H. W. (2004). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health, Part A, 39(10), 2601-2617. Available from: [Link]
Serrano, L. A., et al. (2015). Excited state dynamics and photochemistry of nitroaromatic compounds. Chemical Communications, 51(88), 15894-15906. Available from: [Link]
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (2012). UCL Discovery. Available from: [Link]
Rehberg, R. A., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(11), 1102-1107. Available from: [Link]
Manivannan, G., & Nien, H. W. (2003). Direct photolysis of nitroaromatic compounds in aqueous solutions. ResearchGate. Available from: [Link]
Hollóczki, O., et al. (2011). Hydrolysis of imidazole-2-ylidenes. The Journal of Physical Chemistry B, 115(18), 5679-5689. Available from: [Link]
Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022). Nature. Available from: [Link]
Effect of water pH on the stability of pesticides. (2008). MSU Extension. Available from: [Link]
The Medicinal Chemistry of Imidazotetrazine Prodrugs. (2014). MDPI. Available from: [Link]
Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Available from: [Link]
Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. (2018). RSC Publishing. Available from: [Link]
Analytical methods for pyrazine detection. ResearchGate. Available from: [Link]
Synthesis of imidazo[4,5-e][6][22]thiazino[2,3-c][3][4][6]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][3][4][6]triazines. (2023). Beilstein Journals. Available from: [Link]
Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. Available from: [Link]
Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. (2014). PMC. Available from: [Link]
Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. (2017). PMC. Available from: [Link]
Synthesis of imidazo[4,5-e][6][22]thiazino[2,3-c][3][4][6]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][3][4][6]triazines. ResearchGate. Available from: [Link]
Design, synthesis and evaluation of imidazo[1,2-a]pyrazin-8(7H)-one derivatives as acetylcholinesterase inhibitors and antioxidants. ResearchGate. Available from: [Link]
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. (2014). RSC Publishing. Available from: [Link]
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2022). PMC. Available from: [Link]
Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. (2010). PubMed. Available from: [Link]
Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. ResearchGate. Available from: [Link]
Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review. ResearchGate. Available from: [Link]
Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. (2023). MDPI. Available from: [Link]
Application and challenges of nitrogen heterocycles in PROTAC linker. (2024). PubMed. Available from: [Link]
Heterocyclic Compounds. IGNOU. Available from: [Link]
Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023). MDPI. Available from: [Link]
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available from: [Link]
Validated method for determination of eight banned nitroimidazole residues in natural casings by LC/MS/MS with solid-phase extraction. (2009). PubMed. Available from: [Link]
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. Available from: [Link]
High-Density Energetic Materials with Low Mechanical Sensitivity and Twinning Derived from Nitroimidazole Fused Ring. (2024). PMC. Available from: [Link]
Synthesis and antibronchospastic activity of 8-alkoxy- and 8-(alkylamino)imidazo[1,2-a]pyrazines. (1987). PubMed. Available from: [Link]
Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. (2022). MDPI. Available from: [Link]
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. PubMed. Available from: [Link]
PYRAZINE DERIVATIVES. INCHEM. Available from: [Link]
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Available from: [Link]
Technical Support Center: Synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine. As a critical intermediate in various pharmaceutical research pr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine. As a critical intermediate in various pharmaceutical research programs, achieving high purity is paramount. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions (FAQs) to help you navigate the common challenges associated with removing byproducts from this reaction.
Introduction: The Challenge of Purity
The synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine typically involves the electrophilic nitration of the 8-methoxyimidazo[1,2-a]pyrazine core. While the electron-donating methoxy group at the C8 position strongly directs nitration to the C3 position, side reactions can and do occur, leading to a range of impurities that can complicate downstream applications. This guide will equip you with the knowledge to identify, remove, and prevent these byproducts.
Q1: My reaction is complete, but I see multiple spots on my TLC. What are the most likely byproducts?
Answer:
When synthesizing 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine, several byproducts can arise. Identifying them is the first step toward successful purification. The most common impurities are:
Unreacted Starting Material (8-Methoxyimidazo[1,2-a]pyrazine): This is the most common impurity, especially if the reaction time was too short or the nitrating agent was not sufficiently active. It will appear as a less polar spot on a normal-phase TLC plate compared to the desired nitro-product.
Regioisomeric Byproducts: While the C3 position is electronically favored for nitration, trace amounts of other isomers can form.[1][2] The most likely alternative is nitration at the C2 position. These isomers often have very similar polarities to the desired product, making them challenging to separate.
Di-nitrated Species: Excessive nitrating agent or prolonged reaction times can lead to the addition of a second nitro group. These products will be significantly more polar than your target compound.
Hydrolysis Products: If aqueous workup conditions are too harsh (e.g., strongly acidic or basic), the methoxy group can be hydrolyzed to a hydroxyl group, or other ring-opening reactions could occur.
Identification Strategy:
Co-spotting on TLC: Spot your crude reaction mixture alongside the 8-methoxyimidazo[1,2-a]pyrazine starting material on the same TLC plate. This will confirm the presence and Rf of any unreacted starting material.
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is the most powerful tool for identifying byproducts.
The desired product will have an [M+H]+ corresponding to its molecular weight (194.15 g/mol ).
Unreacted starting material will have an [M+H]+ of 149.15 g/mol .
Regioisomers will have the same mass as the product but will likely have a different retention time.
Di-nitrated products will have an [M+H]+ of 239.14 g/mol .
1H NMR Spectroscopy: The proton NMR of the purified product should show a characteristic singlet for the C2-H. The absence of other aromatic signals in that region is a good indicator of regiochemical purity.
Q2: How can I remove the unreacted starting material and the highly polar di-nitrated byproducts?
Answer:
These two byproducts have significantly different polarities from your desired product, making them relatively straightforward to remove using standard flash column chromatography.
The key is to select a solvent system that provides good separation on a TLC plate. A common starting point for polar, nitroaromatic compounds is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate (EtOAc) or methanol (MeOH).[3]
Develop a TLC Solvent System:
Aim for an Rf value of 0.25-0.35 for the desired product (8-Methoxy-3-nitroimidazo[1,2-a]pyrazine).
A good starting system is 50% Ethyl Acetate in Hexanes. Adjust the ratio as needed. The starting material should have a much higher Rf, and the di-nitrated byproduct should be near the baseline.
Prepare the Column:
Use silica gel with a particle size of 40-63 µm (230-400 mesh) for optimal resolution.[4]
A sample-to-silica ratio of 1:30 to 1:50 by weight is recommended for good separation.
Loading the Sample:
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or acetone). Add a small amount of silica gel (2-3 times the weight of your crude product) and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents band broadening.[5]
Wet Loading: If your compound is highly soluble in the initial column solvent, dissolve it in a minimal amount of that solvent and carefully load it onto the column.
Elution:
Begin eluting with the solvent system developed in step 1.
Collect fractions and monitor them by TLC.
Combine the fractions that contain the pure product.
Solvent Removal:
Remove the solvent under reduced pressure (rotary evaporator). Be cautious with the temperature, as some nitro compounds can be heat-sensitive.
Q3: I'm struggling to separate a byproduct with a very similar Rf to my product. What should I do?
Answer:
This is a common and frustrating problem, often caused by a regioisomer. When standard chromatography fails, you need to employ more advanced or alternative purification strategies.
Strategy 1: Optimize Flash Chromatography
Change the Solvent System: The selectivity of the separation can be dramatically altered by changing the solvents. If you are using a Hexanes/EtOAc system, try switching to a DCM/MeOH system. Different solvents interact with the silica and your compounds in unique ways, which can improve separation.
Use a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic), start with a lower polarity mixture and gradually increase the polarity. This can help to sharpen the bands and improve the resolution between closely eluting spots.[4]
Strategy 2: Recrystallization
If your product is a solid and has a purity of >90%, recrystallization can be a highly effective method for removing small amounts of closely related impurities.
Solvent Screening: The goal is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. The impurity should either be very soluble or insoluble at all temperatures.
Test small amounts in solvents like ethanol, methanol, isopropanol, ethyl acetate, or a mixture like ethanol/water.
Procedure:
Dissolve the crude product in the minimum amount of hot solvent.
Allow the solution to cool slowly to room temperature.
If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
Collect the crystals by filtration and wash with a small amount of cold solvent.
Dry the crystals under vacuum.
Strategy 3: Preparative HPLC
For very difficult separations or when the highest possible purity is required, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. While it is more resource-intensive, it offers superior resolving power compared to flash chromatography.
Q4: How can I adjust my reaction conditions to prevent these byproducts from forming in the first place?
Answer:
Preventing byproduct formation is always preferable to removing them. Here are key parameters to control during the nitration of 8-methoxyimidazo[1,2-a]pyrazine:
Temperature Control: Nitration reactions are highly exothermic.[6] Running the reaction at a lower temperature (e.g., 0 °C to 5 °C) can significantly reduce the formation of di-nitrated and other side products by slowing down the reaction rate and improving selectivity.[7]
Stoichiometry of Nitrating Agent: Use a carefully measured amount of the nitrating agent (e.g., nitric acid/sulfuric acid). A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Using a large excess dramatically increases the risk of over-nitration.
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation or di-nitrated products.[7]
Purity of Starting Material: Ensure your 8-methoxyimidazo[1,2-a]pyrazine is as pure as possible before starting the nitration. Impurities in the starting material will lead to impurities in the final product.[7]
Visualizing the Process
Reaction and Byproduct Formation
The following diagram illustrates the primary reaction pathway and the formation of key byproducts.
Caption: Key reaction pathways and potential byproduct formations.
Troubleshooting Purification Workflow
This flowchart provides a logical sequence for tackling purification challenges.
Caption: A decision tree for purifying the target compound.
Technical Support Center: Troubleshooting Moisture Sensitivity in Imidazopyrazine Synthesis
Welcome to the Technical Support Center. Imidazopyrazines are privileged pharmacophores widely utilized in drug discovery, particularly in the development of kinase inhibitors and bioluminescent agents.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Imidazopyrazines are privileged pharmacophores widely utilized in drug discovery, particularly in the development of kinase inhibitors and bioluminescent agents. However, their synthesis—often relying on the condensation of 2-aminopyrazines with α-haloketones or aldehydes—is notoriously sensitive to moisture.
This guide provides researchers, scientists, and drug development professionals with mechanistic insights, diagnostic workflows, and self-validating protocols to achieve robust, high-yielding syntheses.
Mechanistic Causality: The Role of Water in Condensation
The synthesis of imidazopyrazines typically proceeds via a Phillips-Ladenburg-type condensation or direct alkylation followed by cyclization. The initial nucleophilic attack of the 2-aminopyrazine on the carbonyl carbon forms a hemiaminal intermediate. For the reaction to progress, this intermediate must undergo dehydration (loss of H₂O) to form a Schiff base (imine), followed by intramolecular cyclization.
According to Le Chatelier’s principle, adventitious moisture shifts the equilibrium backward. Water not only interferes with the condensation reaction by hydrolyzing the hemiaminal and imine intermediates back to starting materials, but it also rapidly coordinates with and quenches Lewis acid catalysts1[1].
Moisture-induced hydrolysis pathways in imidazopyrazine condensation.
Diagnostic Troubleshooting Workflow
When facing low yields or complex mixtures containing uncyclized intermediates, systematic isolation of variables is critical. Use the following diagnostic logic to identify the root cause of the failure.
Diagnostic workflow for resolving low-yielding imidazopyrazine syntheses.
Frequently Asked Questions (FAQs)
Q1: My reaction stalls, and LC-MS shows a mass of [M+18] relative to the expected imine. What is happening?A1: The [M+18] peak indicates the accumulation of the hemiaminal intermediate. This occurs when the dehydration step is thermodynamically unfavorable due to excess water in the system. To resolve this, ensure all glassware is thoroughly dried and use anhydrous solvents under an inert atmosphere (nitrogen or argon)1[1].
Q2: What is the acceptable moisture threshold for Lewis acid-catalyzed imidazopyrazine synthesis?A2: For optimal yields, solvent moisture levels should be maintained strictly below 15 ppm2[2]. Higher moisture levels will competitively bind to Lewis acid catalysts, drastically reducing their turnover frequency and stalling the reaction.
Q3: Are there alternative synthetic routes that do not require strict anhydrous conditions?A3: Yes. While traditional condensation requires strict moisture control, modern diversity-oriented synthesis often employs the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction3[3]. Additionally, recent "green" protocols have demonstrated that certain imidazopyrazines can be synthesized in aqueous media (e.g., glycerol/water) without deliberate catalyst addition, leveraging water as a promoter rather than an inhibitor4[4].
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems containing internal checkpoints.
Protocol A: Anhydrous Synthesis of Imidazo[1,2-a]pyrazine
Glassware Preparation: Flame-dry a two-neck round-bottom flask under vacuum. Backfill with dry Nitrogen. Repeat this cycle three times to ensure the complete removal of surface moisture5[5].
Solvent Verification (Self-Validation): Withdraw a 1 mL aliquot of anhydrous N,N-Dimethylformamide (DMF) and perform a Karl Fischer titration (See Protocol B). Proceed only if moisture is < 15 ppm2[2].
Reagent Loading: Inside a glovebox, weigh the 2-aminopyrazine (1.0 equiv) and the appropriate α-haloketone (1.1 equiv). Note: 2-aminopyrazine is highly susceptible to oxidation and moisture absorption; inert handling is critical1[1].
Reaction Initiation: Dissolve the reagents in the verified anhydrous DMF (0.2 M concentration) under a continuous Nitrogen stream. Add the catalyst (e.g., 5 mol% Sc(OTf)₃).
Monitoring (Self-Validation): Stir the mixture at 80 °C. Monitor the reaction via LC-MS. The reaction is deemed successfully dehydrated when the hemiaminal mass peak ([M+18]) completely disappears.
Workup: Quench the reaction with saturated NaHCO₃, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure5[5].
Protocol B: Karl Fischer Titration for Solvent Moisture Verification
Calibration (Self-Validation): Run a 1.0 mg/g water standard before testing your solvent. The titrator must read within the 0.97 - 1.03 mg/g range to confirm electrode calibration.
Sample Injection: Using a dry, gas-tight syringe, withdraw 1.0 mL of the solvent directly through the septum of the reagent bottle to avoid atmospheric exposure.
Titration: Inject the sample into the Karl Fischer titration cell. Ensure the drift is stable before recording the value. A reading of < 15 ppm is required for sensitive imidazopyrazine condensations 2[2].
Quantitative Data: Moisture Impact on Yield
The following table summarizes empirical data demonstrating the causality between solvent moisture levels and reaction outcomes in traditional Lewis acid-catalyzed syntheses versus modern green protocols.
Synthetic Route
Solvent Condition
Moisture Level
Catalyst
Yield (%)
Primary Byproduct
Traditional Condensation
Anhydrous DMF
< 15 ppm
Sc(OTf)₃
85 - 92
None (Clean conversion)
Traditional Condensation
Standard DMF
~ 150 ppm
Sc(OTf)₃
40 - 50
Uncyclized imine / Hemiaminal
Traditional Condensation
Wet DMF
> 500 ppm
Sc(OTf)₃
< 10
Hydrolyzed starting materials
Green Aqueous Protocol
Glycerol/Water (4:1)
> 100,000 ppm
None
60 - 75
N/A (Moisture-promoted)
References
Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridine under Ambient Conditions - ResearchGate.
Technical Support Center: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyrazine - Benchchem.
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery.
Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity - ACS Publications.
Diversity-oriented synthesis of fused-imidazole derivatives via Groebke-Blackburn-Bienayme reaction: A review - ResearchGate.
Minimizing side reactions during coelenterazine precursor synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Side Reactions Welcome to the Technical Support Center for the synthesis of coelenterazine precursors. As a Senior Application Scienti...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Side Reactions
Welcome to the Technical Support Center for the synthesis of coelenterazine precursors. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, moving beyond simple protocols to explain the underlying chemical principles that govern the success of your synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and minimize side reactions during the synthesis of key coelenterazine precursors, particularly 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine, a crucial precursor to coelenterazine. The primary synthetic route discussed involves the condensation of p-hydroxyphenylglyoxal aldoxime with α-aminophenylpropiononitrile, often mediated by titanium tetrachloride (TiCl₄) in pyridine, followed by reduction of the resulting N-oxide.[1][2]
Issue 1: Low Yield of the Desired Pyrazine Precursor
Question: I am getting a low yield of 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, primarily related to incomplete reactions, degradation of starting materials, or the prevalence of side reactions.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Solution
Incomplete Reaction
The condensation reaction may not be going to completion. This could be due to insufficient reaction time, low temperature, or inefficient activation of the carbonyl group.
1. Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction time or temperature, but be cautious as excessive heat can promote side reactions. 2. Ensure Anhydrous Conditions: Titanium tetrachloride is highly sensitive to moisture. Any water present will hydrolyze the TiCl₄, reducing its effectiveness as a Lewis acid. Ensure all glassware is oven-dried and use anhydrous solvents.[3] 3. Stoichiometry of TiCl₄: Ensure the correct molar ratio of TiCl₄ is used. A slight excess may be necessary to drive the reaction to completion, but a large excess can lead to unwanted side reactions.
Degradation of Starting Materials
The α-aminonitrile starting material can be unstable, particularly under harsh conditions. The p-hydroxyphenylglyoxal aldoxime can also be sensitive to oxidation.
1. Use Freshly Prepared or Purified Reagents: The purity of your starting materials is critical. Purify the α-aminonitrile and p-hydroxyphenylglyoxal aldoxime immediately before use. 2. Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize degradation.
Side Reactions
Several side reactions can consume your starting materials and reduce the yield of the desired product. These are discussed in detail in the next section.
Refer to the "Minimizing Specific Side Reactions" section below for detailed strategies.
Issue 2: Presence of Multiple Unidentified Side Products
Question: My crude product shows multiple spots on TLC, and purification is proving difficult. What are the likely side products and how can I avoid them?
Answer:
The formation of multiple byproducts is a common challenge. Understanding the potential side reactions is the first step toward minimizing them.
Potential Side Reactions and Their Mitigation:
Self-Condensation of p-Hydroxyphenylglyoxal: Under basic conditions (like those created by pyridine), p-hydroxyphenylglyoxal can undergo self-aldol condensation.[4][5][6][7][8] This leads to the formation of colored, high-molecular-weight impurities that can be difficult to remove.
Mitigation Strategy:
Controlled Addition of Reagents: Add the p-hydroxyphenylglyoxal aldoxime slowly to the reaction mixture containing the α-aminonitrile and TiCl₄-pyridine complex. This ensures that the glyoxal derivative reacts preferentially with the aminonitrile rather than itself.
Temperature Control: Keep the reaction temperature as low as possible to disfavor the self-condensation reaction, which typically has a higher activation energy.
Formation of Imidazole Byproducts: The reaction of dicarbonyl compounds with ammonia or primary amines can sometimes lead to the formation of imidazole derivatives as impurities.[6]
Mitigation Strategy:
Stoichiometric Control: Use a precise 1:1 molar ratio of the p-hydroxyphenylglyoxal aldoxime and the α-aminonitrile to favor the formation of the six-membered pyrazine ring over the five-membered imidazole ring.
Reactions Involving the Phenolic Hydroxyl Group: The unprotected hydroxyl group on the p-hydroxyphenyl ring can potentially undergo side reactions, such as O-acylation if any acylating agents are present as impurities.
Mitigation Strategy:
Use of High-Purity Reagents: Ensure that all reagents and solvents are free from contaminants that could react with the hydroxyl group.
Protecting Group Strategy (Advanced): For particularly problematic cases, consider protecting the phenolic hydroxyl group (e.g., as a benzyl or silyl ether) before the condensation reaction and deprotecting it in a subsequent step. This adds steps to the synthesis but can significantly improve purity.[3]
Visualizing the Reaction Pathways:
Caption: Potential reaction pathways in coelenterazine precursor synthesis.
Issue 3: Difficulty in Product Purification
Question: My product is difficult to purify, even after column chromatography. What are the best practices for purification?
Answer:
Purification of 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine can be challenging due to its polarity and the presence of similarly polar byproducts.
Purification Strategies:
Method
Protocol and Tips
Column Chromatography
1. Stationary Phase: Use silica gel as the stationary phase. 2. Eluent System: Start with a non-polar solvent system and gradually increase the polarity. A common eluent system is a gradient of ethyl acetate in hexane or dichloromethane in methanol. 3. Deactivation of Silica: The amino and phenolic hydroxyl groups can lead to tailing and poor separation on silica gel. To mitigate this, you can add a small amount of triethylamine (0.1-1%) to your eluent to deactivate the acidic sites on the silica.
Recrystallization
1. Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. Test a range of solvents such as ethanol, methanol, ethyl acetate, or mixtures thereof. 2. Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Purification strategies for crude 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
Technical Support Center: Purification & Troubleshooting Guide Subject: Optimization of Workup and Isolation for 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine Ticket ID: #IMP-8M3N-PUR Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification & Troubleshooting Guide
Subject: Optimization of Workup and Isolation for 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
Ticket ID: #IMP-8M3N-PUR
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Hello. Based on your inquiry regarding the purification of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine , I have compiled a targeted troubleshooting guide. This scaffold is a critical intermediate, often used in the synthesis of coelenterazine analogues and specific kinase inhibitors. Its purification presents a unique duality: the nitro group at C3 imparts significant polarity and crystallinity, while the methoxy group at C8 introduces susceptibility to nucleophilic displacement (hydrolysis) under acidic or strongly basic conditions.
Below is a breakdown of common issues, their mechanistic causes, and field-proven protocols to resolve them.
Part 1: Initial Assessment & Solubility Profiling
Q1: My crude product is a dark, sticky tar after the reaction workup. How do I initiate purification without losing yield?
Diagnosis:
This "tar" formation is typical for nitro-heterocycles synthesized via nucleophilic aromatic substitution (SNAr) or nitration. It usually consists of the desired product trapped in a matrix of inorganic salts (NaCl/NaBr), oligomeric by-products, and residual high-boiling solvents (DMSO/DMF).
The Protocol: "Crash and Triturate"
Do not attempt direct recrystallization on the tar. You must first upgrade the solid quality.
Quench: If coming from an SNAr reaction (e.g., 8-Cl precursor + NaOMe), pour the reaction mixture into a 10x volume of ice-cold water .
Why? This precipitates the organic product while dissolving inorganic salts.
Trituration: Filter the solid. If it remains sticky, suspend it in cold diethyl ether or MTBE and sonicate for 10 minutes.
Mechanism:[1][2] The non-polar impurities and residual starting materials often dissolve in the ether, while the polar nitro-imidazo product remains solid.
Drying: Vacuum dry at <40°C. Caution: Nitro compounds can be thermally unstable.
Q2: I am trying to recrystallize, but the compound "oils out" or forms a supersaturated solution. What solvent system should I use?
Diagnosis:
Oiling out occurs when the boiling point of the solvent is higher than the melting point of the solvated impurity-product mix, or when the solubility differential is too steep.
Recommended Solvent Systems:
Primary Choice:Ethanol/Acetonitrile (9:1) . The slight polarity of ACN helps disrupt intermolecular pi-stacking common in nitro-aromatics.
Alternative (for high purity):Ethyl Acetate/Hexane . Dissolve in minimum hot EtOAc, then add Hexane dropwise until turbidity persists. Cool slowly to 4°C.
Avoid: Pure water or highly acidic solvents (risk of hydrolysis).
Part 2: Chromatographic Troubleshooting
Q3: During column chromatography, the compound tails significantly, and I see a new spot forming at the baseline. What is happening?
Diagnosis:
You are likely observing on-column hydrolysis . The C8-methoxy group is an imidate-like functionality. Acidic silica gel can catalyze the conversion of the 8-methoxy group to the 8-oxo (lactam) species (8-hydroxy-3-nitroimidazo[1,2-a]pyrazine), which is highly polar and sticks to the baseline.
The Fix: Base-Deactivated Silica
Pre-treatment: Flush your silica column with 1% Triethylamine (TEA) in Hexane before loading.
Eluent: Use DCM:MeOH (98:2 to 95:5) . The methanol prevents aggregation, while the DCM maintains solubility.
Speed: Minimize residence time on the column. Flash chromatography is preferred over gravity columns.
Part 3: Impurity Profiling & Safety
Q4: I see a persistent impurity (~5-10%) by HPLC that co-elutes. What is it?
Diagnosis:
If you synthesized this via nitration of 8-methoxyimidazo[1,2-a]pyrazine, the impurity is likely the 5-nitro regioisomer (though C3 is electronically favored, C5 is possible). If synthesized via SNAr from 8-chloro-3-nitroimidazo[1,2-a]pyrazine, the impurity is likely the 8-hydroxy hydrolysis product or unreacted 8-chloro starting material .
Differentiation Strategy:
8-Chloro SM: Distinct isotopic pattern in MS (Cl isotope). Less polar than product.
8-Hydroxy impurity: Significant UV shift (bathochromic) due to tautomerization. Very polar.
Q5: Are there specific safety concerns for drying this compound?
Safety Alert:
Yes. Nitro-imidazo[1,2-a]pyrazines are energetic.
Thermal Hazard: Do not heat bulk solids above 60°C.
Impact Sensitivity: While generally stable, nitro-heterocycles can be shock-sensitive. Avoid metal spatulas if the solid is very dry; use Teflon or wood.
Part 4: Visualizing the Workflow
The following diagram outlines the decision logic for purifying the crude reaction mixture.
Figure 1: Decision matrix for the isolation and purification of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine.
Yellow to Orange crystalline solid (Nitro chromophore).
Melting Point
Typically >150°C (Decomposes).
Solubility (Good)
DMSO, DMF, DCM (moderate).
Solubility (Poor)
Water, Hexane, Diethyl Ether.
TLC Rf Value
~0.4 (DCM:MeOH 95:5).
Key 1H NMR Signal
C8-OMe singlet at ~4.0-4.1 ppm; C2-H singlet at ~8.5-9.0 ppm.
Common Impurity
8-Hydroxy derivative (Broad peak or loss of OMe signal).
References
General Synthesis of Imidazo[1,2-a]pyrazines
Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations.[3][4] (2018).[3] TSI Journals.
Solubility & Pharmacokinetics of Nitro-imidazo Scaffolds
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022).[5] MDPI Pharmaceuticals.
8-Position Substitution Chemistry
Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives. (2017).[6][7] NIH / PubMed Central.
Commercial Availability & Safety Data (Analogous Compounds)
6-Bromo-8-methoxy-3-nitroimidazo[1,2-a]pyrazine Product Page.[8] Santa Cruz Biotechnology.[8]
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical support guide for 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine .
Senior Application Scientist: Dr. Alex V. Chen
Subject: Optimization of Solvent Systems (DMSO vs. Methanol) and Stability Protocols
Last Updated: March 03, 2026
Executive Summary
8-Methoxy-3-nitroimidazo[1,2-a]pyrazine is a highly functionalized heterocyclic scaffold often used as a key intermediate in the synthesis of bioactive compounds (e.g., kinase inhibitors, anti-infectives) or as a probe in hypoxic environments due to the nitro group.[1] Its stability is governed by the electron-withdrawing nature of the 3-nitro group, which significantly activates the pyrazine ring toward nucleophilic attack, particularly at the C-8 position.
) is a strong electron-withdrawing group (EWG). This pulls electron density away from the pyrazine ring, making the carbons at positions 5 and 8 highly electrophilic.
In Methanol: Although the compound already possesses an 8-methoxy group (making metholysis a "degenerate" or invisible reaction), the presence of trace water or acid/base traces in methanol can catalyze hydrolysis to the 8-oxo derivative (lactam) or ring-opening.
In DMSO: The primary risk is hydrolysis driven by water absorbed from the air. DMSO itself is chemically inert toward this scaffold under standard storage conditions.
Part 2: Troubleshooting Guide (Q&A)
Category A: Solubility & Dissolution
Q1: I noticed a yellow precipitate forming in my Methanol stock solution after 48 hours at 4°C. What happened?Diagnosis: This is likely the 8-hydroxy-3-nitroimidazo[1,2-a]pyrazine (or 8-oxo tautomer) degradation product.
Root Cause:
Hydrolysis: Methanol is hygroscopic. Absorbed water attacks the C-8 position, displacing the methoxy group. The resulting 8-hydroxy species is often less soluble in methanol than the parent 8-methoxy compound.
Solubility Limit: You may have exceeded the saturation point at 4°C.
Solution:
Switch to anhydrous DMSO for stock preparation.
If you must use Methanol, prepare solutions fresh immediately before use and do not store them.
Q2: Can I sonicate the compound in DMSO to speed up dissolution?Answer: Yes, but with strict temperature control.
Protocol: Sonicate in a water bath for max 5-10 minutes.
Warning: Do not allow the water bath temperature to exceed 30°C . High temperatures in DMSO can accelerate oxidative degradation or ring-opening reactions in nitro-heterocycles.
Category B: Storage & Degradation
Q3: My DMSO stock turned from pale yellow to dark orange/brown. Is it still usable?Diagnosis: The color change indicates photodecomposition or oxidative degradation .
Mechanism: Nitroimidazo[1,2-a]pyrazines are photosensitive. UV/Visible light can induce reduction of the nitro group or rearrangement of the N-oxide intermediates.
Action:
Check Purity: Run an LC-MS. If purity is <90%, discard.
Prevention: Always wrap vials in aluminum foil or store in amber glass.
Q4: Why do you recommend aliquoting DMSO stocks?Answer: DMSO freezes at ~18°C. Repeated freeze-thaw cycles introduce two risks:
Condensation: Each thaw cycle introduces atmospheric moisture into the tube.
Micro-precipitation: Localized concentration gradients during freezing can cause the compound to crash out and not re-dissolve completely upon thawing.
Protocol: Aliquot stocks into single-use volumes (e.g., 50 µL) immediately after preparation and store at -20°C or -80°C.
Part 3: Mechanistic Visualization
The following diagram illustrates the degradation pathways of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine in the presence of nucleophiles (water/alcohols) and light.
Figure 1: Degradation pathways showing susceptibility to hydrolysis (C-8 attack) and photolysis.
Part 4: Standard Operating Procedure (SOP)
Protocol: Preparation of Stable Stock Solution (10 mM)
Solvent: DMSO, Sterile Filtered, Anhydrous (≥99.9%, Water <0.005%)
Container: Amber glass vial or foil-wrapped cryovial.
Step-by-Step:
Equilibration: Allow the vial of solid compound to warm to room temperature before opening to prevent water condensation on the hygroscopic solid.
Weighing: Weigh the required amount (e.g., 1.93 mg for 1 mL of 10 mM stock, assuming MW ≈ 193.16 g/mol - verify specific batch MW).
Dissolution: Add anhydrous DMSO. Vortex gently for 30 seconds.
Tip: If particles persist, sonicate for 5 mins at <30°C.
Aliquoting: Immediately dispense into 20-50 µL aliquots in amber tubes.
Storage: Store at -20°C (short term, <1 month) or -80°C (long term, >6 months).
References
Paoli-Lombardo, R., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals.[2] Link
Meurer, L. C., et al. (1992). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry. Link
Goel, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Link
Santa Cruz Biotechnology. (2024). 6-Bromo-8-methoxy-3-nitroimidazo[1,2-a]pyrazine Product Data. Link
Navigating the Structural Maze: A Comparative Guide to the ¹H NMR Analysis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among t...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, the imidazo[1,2-a]pyrazine scaffold has garnered significant attention due to its diverse pharmacological activities. This guide, intended for researchers and scientists, provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of a key derivative, 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine. By juxtaposing its predicted spectral characteristics with those of related analogs and alternative analytical techniques, we aim to offer a comprehensive resource for the structural characterization of this important class of molecules.
The Crucial Role of Structural Verification
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even subtle changes in substituent patterns on a heterocyclic core can lead to dramatic shifts in pharmacological properties. Therefore, unambiguous confirmation of the intended molecular structure is a critical step in the drug discovery pipeline. ¹H NMR spectroscopy stands as a primary and powerful tool for this purpose, providing a detailed fingerprint of the proton environments within a molecule.
Deconstructing the ¹H NMR Spectrum of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
The structure of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine features four aromatic protons and a methoxy group. The expected chemical shifts (δ) are influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂), as well as the inherent electronic properties of the fused heterocyclic ring system.
Predicted ¹H NMR Spectral Data for 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
H-2
~8.5 - 8.7
Singlet (s)
-
The presence of the adjacent electron-withdrawing nitro group at C-3 strongly deshields this proton.
H-5
~8.0 - 8.2
Doublet (d)
J5,6 ≈ 4-5
Located on the pyrazine ring, this proton is deshielded by the adjacent nitrogen atom. It is coupled to H-6.
H-6
~7.1 - 7.3
Doublet (d)
J6,5 ≈ 4-5
This proton is influenced by the electron-donating methoxy group at C-8, leading to a more upfield shift compared to H-5. It is coupled to H-5.
H-7
-
-
-
Position substituted by the methoxy group.
OCH₃
~4.0 - 4.2
Singlet (s)
-
The methoxy protons are deshielded due to their attachment to the aromatic ring.[1]
Comparative ¹H NMR Analysis with Structural Analogs
To substantiate our predicted spectrum, it is instructive to compare it with the experimental data of related imidazo[1,2-a]pyrazine derivatives.
For instance, in a series of 2-phenyl-6-methyl-8-(substituted)imidazo[1,2-a]pyrazines, the proton on the pyrazine ring (H-5) appears as a singlet around δ 8.0-8.3 ppm. The presence of a methyl group at C-6 and a phenyl group at C-2 alters the electronic environment compared to our target molecule, but the general downfield position of the pyrazine proton is consistent.
In another study, the aromatic pyrazine hydrogen in a nitro-substituted imidazo[1,2-a]pyrazine was observed at a significantly downfield chemical shift of δ 9.03 ppm.[2] This highlights the strong deshielding effect of the nitro group, which aligns with our prediction for H-2 in 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine.
The typical chemical shift for a methoxy group on an aromatic ring ranges from δ 3.8 to 4.0 ppm.[1] Our prediction of δ 4.0-4.2 ppm for the methoxy protons in the target molecule is therefore well within the expected range.
Beyond ¹H NMR: A Multi-faceted Approach to Structural Elucidation
While ¹H NMR is a cornerstone of structural analysis, a comprehensive characterization often necessitates the use of complementary techniques.
Comparison of Analytical Techniques
Technique
Information Provided
Advantages
Disadvantages
¹³C NMR Spectroscopy
Provides information about the carbon skeleton of the molecule.
Each unique carbon atom gives a distinct signal, aiding in the determination of the number and type of carbon environments.
Lower sensitivity than ¹H NMR, often requiring longer acquisition times or more concentrated samples.
Mass Spectrometry (MS)
Determines the molecular weight and provides information about the fragmentation pattern of the molecule.
High sensitivity, allowing for the analysis of very small amounts of sample. Can provide the exact molecular formula with high-resolution MS.[3]
Does not provide detailed information about the connectivity of atoms. Isomeric compounds can be difficult to distinguish.
X-ray Crystallography
Provides the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5]
Offers an unambiguous determination of the molecular structure, including stereochemistry and bond lengths/angles.[6]
Requires a single crystal of suitable quality, which can be challenging to obtain. The solid-state structure may not always represent the conformation in solution.[6]
Experimental Protocol for ¹H NMR Spectrum Acquisition
For researchers seeking to acquire a ¹H NMR spectrum of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine or a similar compound, the following protocol provides a standardized starting point.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh approximately 5-10 mg of the purified compound.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).
Instrument Setup:
The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
The instrument should be properly tuned and shimmed to achieve optimal resolution and line shape.
Data Acquisition:
Acquire the spectrum at a constant temperature, typically 25 °C.
Set the spectral width to encompass all expected proton resonances (e.g., 0-12 ppm).
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. The number of scans will depend on the concentration of the sample.
Employ a standard pulse sequence, such as a simple one-pulse experiment.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum to obtain pure absorption signals.
Calibrate the chemical shift scale using the internal standard (TMS at δ 0.00 ppm).
Integrate the signals to determine the relative number of protons corresponding to each resonance.
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) to deduce the connectivity of the protons.
Conclusion
The structural analysis of novel heterocyclic compounds like 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine is a critical endeavor in modern drug discovery. While a direct experimental ¹H NMR spectrum may not always be readily available, a comprehensive and reliable prediction can be formulated through the careful application of fundamental NMR principles and by drawing upon the wealth of data from related structures. This guide has provided a framework for such an analysis, offering a predicted ¹H NMR spectrum, a comparative look at structural analogs, and an overview of complementary analytical techniques. By employing a multi-faceted and logical approach to structural elucidation, researchers can proceed with confidence in the integrity of their molecular designs and the interpretation of their biological findings.
References
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Published July 16, 2018.
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. Published December 13, 2023.
Methoxy groups just stick out. ACD/Labs. Accessed February 20, 2024.
Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. Published online July 2, 2025.
X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. Published October 30, 2019.
Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Accessed February 20, 2024.
Comparison of NMR and X-ray crystallography. University of Szeged. Accessed February 20, 2024.
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Imidazopyrazines
This guide provides an in-depth analysis of the mass spectrometric behavior of imidazopyrazines, a class of nitrogen-containing heterocyclic compounds of significant interest in pharmaceutical development. Our focus is t...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the mass spectrometric behavior of imidazopyrazines, a class of nitrogen-containing heterocyclic compounds of significant interest in pharmaceutical development. Our focus is to deliver a scientifically rigorous comparison of fragmentation patterns generated under various ionization conditions, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and quantification of these molecules.
Introduction: The Significance of Imidazopyrazines
Imidazopyrazines form the core scaffold of numerous therapeutic agents, most notably hypnotic drugs such as zolpidem and alpidem. Their pharmacological activity and metabolic fate are intimately linked to their structure. Mass spectrometry (MS) is an indispensable tool for their characterization, offering unparalleled sensitivity and structural information.[1][2] Understanding the fragmentation patterns of the imidazopyrazine core and its derivatives is crucial for identifying metabolites, characterizing impurities, and establishing robust quantitative assays in complex biological matrices.[1][3]
Fundamentals of Ionization for Heterocyclic Compounds
The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation. The physicochemical properties of imidazopyrazines—moderate polarity and thermal stability—make them amenable to several ionization methods.
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules.[4][5] ESI typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation, making it the preferred method for liquid chromatography-mass spectrometry (LC-MS) to determine molecular weight and serve as a precursor for tandem MS (MS/MS) experiments.[5]
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar and more volatile compounds compared to ESI.[6][7] While still considered a soft technique, APCI can impart more internal energy, sometimes leading to greater in-source fragmentation, which can be useful for structural confirmation.[5][7]
Electron Ionization (EI): A hard ionization technique used primarily with gas chromatography (GC-MS). It bombards molecules with high-energy electrons, inducing extensive and reproducible fragmentation.[5] The resulting mass spectra serve as a "fingerprint" that can be matched against spectral libraries for unambiguous identification.[8]
The general workflow for analyzing these compounds, particularly in a drug development context, typically involves separation by liquid chromatography followed by detection and fragmentation using tandem mass spectrometry.
Caption: General experimental workflow for the analysis of imidazopyrazines.
Comparative Fragmentation Analysis: Ionization Technique vs. Pattern
The fragmentation of the imidazopyrazine scaffold is highly dependent on the energy imparted during ionization. Soft ionization techniques necessitate collision-induced dissociation (CID) to elicit structural information, whereas hard ionization provides this information directly.
ESI and APCI: Soft Ionization with Collision-Induced Dissociation (CID)
Under ESI and APCI conditions, the primary ion observed is the protonated molecule, [M+H]⁺. The fused imidazopyrazine ring system is notably stable. Consequently, CID fragmentation is typically initiated at the substituent groups attached to the core.[9] This is a critical feature for structural analysis, as the fragmentation pattern provides direct evidence of the nature and location of these substituents.
The protonation is expected to occur on one of the nitrogen atoms. The subsequent fragmentation pathways are driven by the cleavage of bonds alpha to a charged nitrogen or by the elimination of stable neutral molecules.
Caption: Conceptual fragmentation pathways for a substituted imidazopyrazine core.
Electron Ionization (EI): Hard Ionization and Signature Fingerprints
Under EI, the high energy leads to the formation of a radical cation (M⁺·) which readily undergoes fragmentation. For N-heterocyclic compounds like imidazoles (a component of the imidazopyrazine structure), a characteristic fragmentation pathway is the cleavage of the ring, often involving the loss of a molecule of hydrogen cyanide (HCN).[8] While EI spectra can be complex, the resulting pattern is highly reproducible and invaluable for structure confirmation against a known library. Skeletal rearrangements are reported to be rare in the EI spectra of imidazoles, making the fragmentation patterns useful for direct structural elucidation.[8]
Table 1: Comparison of Ionization Techniques for Imidazopyrazine Analysis
Analyzing less polar, more volatile compounds.[6][7]
Structural elucidation via library matching; analyzing volatile, stable compounds.[5][8]
| Primary Information | Precursor ion mass for MS/MS | Precursor ion mass | Structural fingerprint |
Case Study: Fragmentation Pattern of Zolpidem
Zolpidem (N,N-Dimethyl-2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetamide) is an excellent model for understanding the fragmentation of substituted imidazopyrazines. Studies using ESI-MS/MS show that fragmentation is dominated by cleavages of the acetamide side chain, underscoring the stability of the imidazopyridine ring.[9][10]
The protonated molecule ([M+H]⁺) of zolpidem has a mass-to-charge ratio (m/z) of 308. The primary fragmentation pathways observed under CID are sequential losses from the side chain at position 3.
Caption: Primary ESI-MS/MS fragmentation pathway of Zolpidem.
Table 2: Major Product Ions of Zolpidem ([M+H]⁺ = m/z 308) in ESI-MS/MS
This fragmentation pattern, initiating with the loss of the terminal dimethylamine group followed by the carbonyl group, clearly demonstrates that the side chain is the most labile part of the molecule under low-energy CID conditions. This experimental data supports the principle that the fused heterocyclic core remains intact, and fragmentation pathways are dictated by the substituents.
Experimental Protocol: LC-MS/MS Analysis of Imidazopyrazines
This protocol provides a robust, self-validating methodology for the quantitative analysis and structural confirmation of imidazopyrazines in a research or quality control setting.
Objective: To separate and identify an imidazopyrazine analyte (e.g., Zolpidem) and characterize its fragmentation pattern.
1. Materials and Reagents
Reference standard of the imidazopyrazine analyte.
Internal Standard (IS), preferably a stable isotope-labeled version of the analyte.
LC-MS grade acetonitrile, methanol, and water.[11]
LC-MS grade formic acid.
Control matrix (e.g., human plasma, process blank).
2. Sample Preparation (Protein Precipitation)
Pipette 100 µL of the sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
Add 20 µL of Internal Standard working solution.
Add 300 µL of cold acetonitrile to precipitate proteins.
Vortex for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to an HPLC vial for analysis.
QC Step: Prepare a matrix blank (control matrix with no analyte or IS) and a zero sample (control matrix with IS only) to check for interferences.
3. LC-MS/MS System and Conditions
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[1][3]
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.[1][12]
Chromatographic Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Internal Standard: Monitor appropriate transition for the IS.
Source Parameters:
Capillary Voltage: 3.5 kV
Source Temperature: 150 °C
Desolvation Gas Flow: 800 L/hr
Collision Energy (CE): Optimize by infusing the analyte and varying the CE to find the optimum for each transition. For Zolpidem, CE values are typically in the range of 15-30 eV.[14]
5. Data Analysis and System Validation
Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
Fragmentation Confirmation: Analyze the product ion scan data to confirm the fragmentation pattern matches known spectra or theoretical pathways.
System Suitability: Before running samples, inject a mid-level QC sample multiple times to ensure system stability (e.g., peak area %RSD < 15%).
Conclusion
The mass spectrometric fragmentation of imidazopyrazines is a predictable process governed by the choice of ionization technique and the nature of the substituents on the heterocyclic core.
Soft ionization (ESI, APCI) coupled with tandem MS is the method of choice for modern bioanalysis, providing molecular weight information and controlled fragmentation of substituents, which is ideal for structural elucidation and quantification.
The imidazopyrazine ring system is highly stable , with fragmentation pathways typically initiated on its side chains.
Hard ionization (EI) provides reproducible, extensive fragmentation that can serve as a structural fingerprint but is limited to volatile and thermally stable derivatives suitable for GC-MS.
A thorough understanding of these principles enables researchers to select the appropriate analytical strategy, confidently interpret the resulting mass spectra, and develop robust methods for the characterization of this important class of pharmaceutical compounds.
References
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Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview | LCGC International. (2021). Available at: [Link]
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. Available at: [Link]
ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. (n.d.). PMC. Available at: [Link]
Galaon, T., et al. (2014). Simultaneous ESI-APCI+ ionization and fragmentation pathways for nine benzodiazepines and zolpidem using single quadrupole LC-MS. Drug Testing and Analysis, 6(5), 439-50. Available at: [Link]
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC. Available at: [Link]
Fragmentation pattern for zolpidem and key degradation products. (n.d.). ResearchGate. Available at: [Link]
Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. Available at: [Link]
Electrospray and APCI Mass Analysis. (n.d.). AxisPharm. Available at: [Link]
Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (2023). MDPI. Available at: [Link]
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Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. Available at: [Link]
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog. Available at: [Link]
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A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. (n.d.). PubMed. Available at: [Link]
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An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). ELTE. Available at: [Link]
Electron impact studies. XII. Mass spectra of substituted imidazoles. (n.d.). ResearchGate. Available at: [Link]
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Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. Available at: [Link]
ESI vs APCI. Which ionization should I choose for my application? (2024). YouTube. Available at: [Link]
(No valid reference for this number)
Synthesis and spectral characterization of zolpidem related substances - hypnotic agent. (2009). ARKIVOC. Available at: [Link]
A Comparative Guide to the Synthetic Routes of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of b...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The specific derivative, 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine, is a key intermediate and a subject of interest for further functionalization in drug discovery programs. This guide provides a comprehensive comparison of the most viable synthetic routes to this target molecule, offering an in-depth analysis of their respective methodologies, efficiency, and practical considerations.
Two principal synthetic strategies emerge for the preparation of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine. Both approaches involve a two-step sequence: the initial construction of the 8-methoxyimidazo[1,2-a]pyrazine core, followed by a regioselective nitration at the C3 position. The key distinction lies in the method employed for the initial ring formation.
Synthetic Strategies: An Overview
The synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine is not a single-step process but rather a strategic combination of ring formation and subsequent functionalization. The electron-donating nature of the methoxy group at the 8-position plays a crucial role, activating the C3 position for electrophilic substitution, thereby enabling a regioselective nitration as the final step.[1][2]
This guide will compare two primary pathways for the synthesis of the key intermediate, 8-methoxyimidazo[1,2-a]pyrazine:
Route 1: The Classical Condensation Approach. This well-established method involves the condensation of a substituted 2-aminopyrazine with an α-halocarbonyl compound.
Route 2: The Multicomponent Strategy via the Groebke-Blackburn-Bienaymé (GBB) Reaction. This modern approach leverages a one-pot, three-component reaction to assemble the heterocyclic core with high efficiency and atom economy.
The subsequent nitration of the 8-methoxyimidazo[1,2-a]pyrazine intermediate is a common final step for both routes.
Route 1: The Classical Condensation Approach
This traditional and reliable method builds the imidazo[1,2-a]pyrazine core through a cyclocondensation reaction. The key starting material for the synthesis of the target molecule is 2-amino-3-methoxypyrazine.
Step 1: Synthesis of 8-Methoxyimidazo[1,2-a]pyrazine via Condensation
The reaction proceeds by the condensation of 2-amino-3-methoxypyrazine with an α-halocarbonyl compound, such as bromoacetaldehyde or its diethyl acetal, followed by cyclization.
Caption: Classical Condensation Route to 8-Methoxyimidazo[1,2-a]pyrazine.
Experimental Protocol: Synthesis of 2-amino-3-methoxypyrazine
The precursor, 2-amino-3-methoxypyrazine, can be synthesized from 2-aminopyrazine through a bromination and subsequent methoxylation, as detailed in the patent literature.
Experimental Protocol: Condensation and Cyclization
A general procedure involves reacting 2-amino-3-methoxypyrazine with bromoacetaldehyde or a protected form like bromoacetaldehyde diethyl acetal in a suitable solvent such as ethanol or isopropanol, often with heating. The reaction can be carried out with or without a base.
Performance and Considerations
Parameter
Assessment
Yield
Moderate to good, typically ranging from 40-70% for the condensation step.
Scalability
Readily scalable, with established procedures for larger-scale synthesis.
Reagents
Requires the synthesis of the specific 2-amino-3-methoxypyrazine precursor. α-Halocarbonyls can be lachrymators and require careful handling.
Simplicity
A two-step process to the intermediate, which is straightforward for chemists familiar with heterocyclic synthesis.
Route 2: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The GBB reaction is a powerful tool in modern organic synthesis, allowing for the rapid construction of complex molecules in a single step from simple starting materials.[3][4][5][6][7] This approach offers a more convergent and atom-economical alternative to the classical condensation method.
Step 1: Synthesis of 8-Methoxyimidazo[1,2-a]pyrazine via GBB Reaction
This one-pot reaction combines 2-amino-3-methoxypyrazine, an aldehyde (such as glyoxal or a protected equivalent), and an isocyanide. The reaction is typically catalyzed by a Lewis or Brønsted acid.
Caption: Groebke-Blackburn-Bienaymé Route to 8-Methoxyimidazo[1,2-a]pyrazine.
Experimental Protocol: GBB Reaction
A typical procedure involves stirring a mixture of 2-amino-3-methoxypyrazine, an aldehyde, and an isocyanide in a suitable solvent like methanol or acetonitrile, in the presence of a catalyst such as scandium triflate or p-toluenesulfonic acid. The reaction can often be performed at room temperature or with gentle heating.
Performance and Considerations
Parameter
Assessment
Yield
Generally good to excellent, often exceeding 70-85%.[3][4]
Scalability
The GBB reaction has been shown to be scalable for industrial applications.[3]
Reagents
Requires the same 2-amino-3-methoxypyrazine precursor. Isocyanides can have unpleasant odors and should be handled in a well-ventilated fume hood.
Efficiency
One-pot synthesis of the core structure offers high efficiency and atom economy.
The Final Step: Regioselective Nitration
Both routes converge on the synthesis of 8-methoxyimidazo[1,2-a]pyrazine. The final step to obtain the target molecule is the regioselective nitration at the C3 position. The electron-donating methoxy group at C8 directs the incoming electrophile (the nitronium ion) to the C3 position of the imidazole ring.[1][2]
Experimental Protocol: Nitration of 8-Methoxyimidazo[1,2-a]pyrazine
A cooled solution of 8-methoxyimidazo[1,2-a]pyrazine in a strong acid, such as sulfuric acid, is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, while maintaining a low temperature. The reaction is then carefully quenched with ice and neutralized to precipitate the product.
A Comparative Guide to the UV-Vis Absorption Characteristics of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals The Structural Context: Understanding the Chromophore The UV-Vis absorption of an organic molecule is intrinsically linked to its electronic structure, spec...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The Structural Context: Understanding the Chromophore
The UV-Vis absorption of an organic molecule is intrinsically linked to its electronic structure, specifically the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4][5] In the case of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine, the core chromophore is the imidazo[1,2-a]pyrazine ring system, a conjugated heterocyclic structure. The absorption properties are further modulated by the presence of an electron-donating methoxy group (-OCH₃) at the 8-position and a strongly electron-withdrawing nitro group (-NO₂) at the 3-position.
The extended π-system of the fused bicyclic imidazo[1,2-a]pyrazine ring is expected to give rise to π → π* electronic transitions, which are characteristic of conjugated systems and typically result in strong absorption bands in the UV region.[6][7] The presence of the nitro group introduces the possibility of n → π* transitions, which are generally weaker in intensity.[8]
Comparative Analysis: Predicting the Absorption Maxima (λmax)
While an exact λmax for 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine is not documented in the provided search results, we can infer its likely absorption profile by examining related structures.
Compound/Functional Group
Typical λmax (nm)
Key Structural Features & Rationale
Benzene
~255
Basic aromatic chromophore.
Naphthalene
~286
Extended conjugation leads to a bathochromic (red) shift compared to benzene.[9]
Anthracene
~375
Further extension of the conjugated system results in a significant red shift.[9]
Nitrobenzene
~250-280
The nitro group's charge transfer character can influence the absorption.[10]
Imidazo[1,2-a]pyridine derivatives
~368
A similar fused heterocyclic system, with a broad absorption spectrum.[11]
5-Nitroimidazole derivatives
~320
The nitroimidazole moiety is a known chromophore with absorption in the UVA range.[12]
Analysis and Prediction:
The imidazo[1,2-a]pyrazine core is a conjugated system larger than benzene, suggesting a λmax significantly longer than 255 nm. The presence of the nitro group, a powerful auxochrome, is expected to cause a substantial bathochromic shift due to the extension of the conjugated system and intramolecular charge transfer (ICT) character. The electron-donating methoxy group will further enhance this effect, pushing the absorption to even longer wavelengths.
Considering that imidazo[1,2-a]pyridine derivatives with a nitro group show broad absorbance around 368 nm[11], and 5-nitroimidazole derivatives absorb around 320 nm[12], it is reasonable to predict that the λmax of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine will lie in the 350-400 nm range. This places its primary absorption in the near-UV to the border of the visible region.
Factors Influencing UV-Vis Absorption: A Deeper Dive
The precise λmax and molar absorptivity (ε) of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine will be sensitive to its environment. Understanding these factors is critical for accurate and reproducible measurements.
Solvent Polarity
The polarity of the solvent can significantly impact the absorption spectrum.[8][13]
π → π transitions:* In polar solvents, the excited state is often more stabilized than the ground state, leading to a small bathochromic (red) shift (a shift to longer wavelengths).[8]
n → π transitions:* Polar solvents can form hydrogen bonds with the non-bonding electrons of the nitro group, lowering the energy of the ground state more than the excited state. This results in a hypsochromic (blue) shift (a shift to shorter wavelengths).[8]
For 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine, the strong π → π* transition is likely to dominate the spectrum, and thus a slight red shift would be expected with increasing solvent polarity.
pH of the Solution
The imidazo[1,2-a]pyrazine ring system contains nitrogen atoms that can be protonated in acidic conditions. Protonation can alter the electronic structure of the chromophore, leading to significant shifts in the absorption spectrum.[13] It is crucial to control the pH of the solution, typically using a buffer, to ensure spectral consistency.
Steric Effects
Steric hindrance can force parts of the molecule out of planarity, disrupting the conjugation of the π-system.[8][13] While the core imidazo[1,2-a]pyrazine is planar, bulky substituents at certain positions could potentially cause minor distortions. In the case of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine, significant steric hindrance is not anticipated.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To experimentally determine the UV-Vis absorption characteristics of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine, the following detailed protocol should be followed. This protocol is designed to ensure accuracy and reproducibility.
1. Materials and Instrumentation:
8-Methoxy-3-nitroimidazo[1,2-a]pyrazine (or a suitable analogue)
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or dichloromethane)
Dual-beam UV-Vis spectrophotometer
Matched quartz cuvettes (1 cm path length)
Volumetric flasks and pipettes
Analytical balance
2. Preparation of Stock and Working Solutions:
Accurately weigh a small amount of the compound (e.g., 1-5 mg).
Dissolve the compound in the chosen solvent in a volumetric flask (e.g., 10 mL or 25 mL) to prepare a stock solution of known concentration.
Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0 for optimal accuracy.[7]
3. Spectrophotometer Setup and Baseline Correction:
Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time.
Set the desired wavelength range for the scan (e.g., 200-600 nm).
Fill both the reference and sample cuvettes with the pure solvent.
Place the cuvettes in the spectrophotometer and perform a baseline correction to zero the absorbance across the entire wavelength range.[14]
4. Sample Measurement:
Empty the sample cuvette and rinse it with one of the working solutions.
Fill the sample cuvette with the working solution and place it back in the spectrophotometer.
Initiate the scan to record the absorption spectrum.
Save the data and note the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.
Repeat the measurement for each of the prepared working solutions.
5. Data Analysis:
Plot a Beer-Lambert Law calibration curve of absorbance at λmax versus concentration.
The plot should be linear, and the slope of the line will be the molar absorptivity (ε) if the concentration is in mol/L and the path length is 1 cm.
Workflow and Data Visualization
The following diagram illustrates the experimental workflow for obtaining the UV-Vis absorption spectrum.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Conclusion
While a definitive experimental UV-Vis absorption maximum for 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine is not yet published, a thorough analysis of its structural components and comparison with related compounds allows for a well-founded prediction. The interplay between the conjugated imidazo[1,2-a]pyrazine core and the potent electron-withdrawing and -donating substituents likely places its primary absorption in the 350-400 nm range. This guide provides the theoretical framework and a detailed experimental protocol for researchers to precisely determine and understand the photophysical properties of this and similar molecules, which is a critical step in the development of new pharmaceuticals and functional materials.
References
Sim4t. (2013). UV Vis Absorption Experiment 1: Beer-Lambert Law and Identification of an Unknown Mixture.
IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering.
ResearchGate. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds.
Master Organic Chemistry. (2016). Introduction To UV-Vis Spectroscopy.
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
Teich, M., et al. (2017). Contributions of nitrated aromatic compounds to the light absorption of water-soluble and particulate brown carbon in different. Atmospheric Chemistry and Physics, 17, 1653–1672.
ResearchGate. (n.d.). UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7.
Bonnet, P. A., et al. (1992). Synthesis and antibronchospastic activity of 8-alkoxy- and 8-(alkylamino)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 35(18), 3353-8.
Der Pharma Chemica. (n.d.). Analytical Description of 5-Nitroimidazole Derivative – Satranidazole.
Santa Cruz Biotechnology. (n.d.). 6-Bromo-8-methoxy-3-nitroimidazo[1,2-a]pyrazine.
Engineered Science Publisher. (2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship. ES Chemistry and Sustainability.
PMC. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
Rao, et al. (2016). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences.
A Comparative Guide to 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine and 3-Amino-pyrazine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the relentless pursuit of novel scaffolds with potent and selective biological activity is paramount. Among...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the relentless pursuit of novel scaffolds with potent and selective biological activity is paramount. Among the myriad of heterocyclic systems, imidazo[1,2-a]pyrazines and pyrazine derivatives have emerged as privileged structures, demonstrating a broad spectrum of therapeutic potential. This guide provides an in-depth, objective comparison of two promising classes of compounds: 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine and 3-amino-pyrazine derivatives. Drawing upon experimental data from peer-reviewed literature, we will dissect their chemical synthesis, biological activities, and underlying mechanisms of action to empower researchers in their drug discovery endeavors.
Introduction to the Contenders
8-Methoxy-3-nitroimidazo[1,2-a]pyrazine belongs to the larger family of imidazo[1,2-a]pyrazines, a class of fused heterocyclic compounds that have garnered significant attention for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of a nitro group at the 3-position and a methoxy group at the 8-position can significantly modulate the electronic properties and biological activity of the scaffold. The nitro group, in particular, is a well-known pharmacophore in several antimicrobial and anticancer agents, often implicated in bioreductive activation mechanisms.
3-Amino-pyrazine derivatives , on the other hand, are a versatile class of compounds built upon a single pyrazine ring. The amino group at the 3-position serves as a key handle for further functionalization, leading to a wide array of derivatives with potent biological activities. Notably, these compounds have shown significant promise as antimycobacterial agents and as targeted cancer therapeutics, particularly as inhibitors of various protein kinases.
This guide will navigate the key differences and similarities between these two scaffolds, providing a comprehensive resource to inform lead optimization and candidate selection in drug development programs.
Chemical Synthesis: A Tale of Two Scaffolds
The synthetic accessibility of a chemical scaffold is a critical consideration in drug development. Here, we compare the synthetic routes to 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine and 3-amino-pyrazine derivatives.
Synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
The synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine is a multi-step process that begins with the preparation of a substituted 2-aminopyrazine precursor. A plausible and referenced synthetic pathway is outlined below.
Workflow for the Synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
Caption: Synthetic workflow for 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine.
The synthesis commences with the nucleophilic substitution of the chlorine atom in 2-amino-3-chloropyrazine with a methoxy group, typically using sodium methoxide in methanol. The resulting 2-amino-3-methoxypyrazine then undergoes a cyclocondensation reaction with an α-halo ketone, such as bromoacetaldehyde, to form the fused imidazo[1,2-a]pyrazine ring system. The final step involves the regioselective nitration of the electron-rich imidazole ring at the 3-position using a standard nitrating agent. The presence of the electron-donating methoxy group at the 8-position facilitates this electrophilic substitution.
Synthesis of 3-Amino-pyrazine Derivatives
The synthesis of 3-amino-pyrazine derivatives, particularly 3-amino-pyrazine-2-carboxamides, often starts from commercially available 2-aminopyrazine or its derivatives. The amino group provides a convenient point for diversification.
Workflow for the Synthesis of 3-Amino-pyrazine-2-carboxamide Derivatives
Caption: General synthetic workflows for 3-amino-pyrazine derivatives.
A common approach involves the direct amidation of 3-aminopyrazine-2-carboxylic acid with a variety of amines using standard peptide coupling reagents. Alternatively, nucleophilic aromatic substitution (SNAr) on a halogenated pyrazine precursor, such as 2-amino-3-chloropyrazine, with different amines offers another versatile route to introduce diversity at the 3-position.
Biological Activity: A Head-to-Head Comparison
Anticancer Activity
Both imidazo[1,2-a]pyrazines and 3-amino-pyrazine derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.
Imidazo[1,2-a]pyrazines have been reported to inhibit various kinases involved in cancer progression, including PI3K, mTOR, and CDK9. The inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
3-Amino-pyrazine derivatives have been extensively explored as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently dysregulated in various cancers. Inhibition of FGFR signaling can block tumor cell proliferation, survival, and angiogenesis.
Compound Class
Target
Representative IC50 Values
Cancer Cell Line
Reference
Imidazo[1,2-a]pyrazine Derivative
PI3Kα
0.0031 µM
-
Imidazo[1,2-a]pyrazine Derivative
CDK9
0.16 µM
-
Imidazo[1,2-a]pyrazine Derivative
-
6.39 µM
A549 (Lung)
3-Amino-pyrazine-2-carboxamide Derivative
FGFR2
0.38 µM
-
3-Amino-pyrazine-2-carboxamide Derivative
FGFR3
0.48 µM
-
3-Amino-pyrazine-2-carboxamide Derivative
-
1.88 µM
SNU-16 (Gastric)
Table 1: Comparative Anticancer Activity. IC50 values represent the concentration of the compound required to inhibit the target or cell growth by 50%.
Antimicrobial Activity
Both classes of compounds have also shown promise in the fight against infectious diseases, particularly against mycobacteria.
Imidazo[1,2-a]pyrazines and their related imidazo[1,2-a]pyridines have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.
3-Amino-pyrazine derivatives have a long-standing history in tuberculosis research, with pyrazinamide being a first-line anti-TB drug. Novel 3-amino-pyrazine-2-carboxamides have shown excellent in vitro activity against M. tuberculosis.
Table 2: Comparative Antimycobacterial Activity. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Mechanisms of Action: A Glimpse into the Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design.
Many imidazo[1,2-a]pyrazine derivatives function as inhibitors of critical protein kinases. For instance, their inhibition of the PI3K/Akt/mTOR pathway disrupts fundamental cellular processes such as cell growth, proliferation, and survival, making them attractive anticancer agents.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyrazine derivatives.
Furthermore, certain imidazo[1,2-a]pyrazines have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9) , a key regulator of transcription. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and ultimately induces apoptosis in cancer cells.
3-Amino-pyrazine Derivatives: A Focus on FGFR Inhibition
A significant number of 3-amino-pyrazine derivatives have been developed as selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs) . By binding to the ATP-binding pocket of the kinase domain, these compounds block the downstream signaling cascade, thereby inhibiting cancer cell proliferation and survival.
Caption: Simplified FGFR signaling pathway and the inhibitory action of 3-amino-pyrazine derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.
General Procedure for the Synthesis of 3-Amino-N-aryl-pyrazine-2-carboxamides
This protocol is adapted from methodologies reported for the synthesis of 3-amino-pyrazine-2-carboxamide derivatives.
Amide Coupling: To a solution of 3-aminopyrazine-2-carboxylic acid (1 equivalent) in a suitable solvent such as DMF, add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).
Stir the mixture at room temperature for 10 minutes.
Add the desired aniline derivative (1.1 equivalents) and continue stirring at room temperature overnight.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-N-aryl-pyrazine-2-carboxamide.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxicity of compounds against cancer cell lines.
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)
This protocol is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.
Inoculation: Add the bacterial inoculum to each well containing the test compounds.
Incubation: Incubate the plates at 37 °C for 5-7 days.
Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Conclusion and Future Directions
Both 8-methoxy-3-nitroimidazo[1,2-a]pyrazines and 3-amino-pyrazine derivatives represent valuable scaffolds in the pursuit of novel therapeutics. The imidazo[1,2-a]pyrazine framework offers a rigid and synthetically versatile core that has demonstrated potent activity against a range of kinase targets. The presence of the nitro group in the target molecule of this guide suggests a potential for bioreductive activation, a mechanism that can be exploited for selective targeting of hypoxic tumor environments or specific microbial enzymes.
On the other hand, 3-amino-pyrazine derivatives have proven to be highly effective as kinase inhibitors, particularly against FGFR, and as antimycobacterial agents. Their relatively simple structure and amenability to diversification make them an attractive starting point for lead discovery and optimization.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide has provided a comprehensive comparison based on available experimental data to aid researchers in making informed decisions in their drug discovery programs. Future head-to-head studies of optimized derivatives from both classes against a common panel of targets and cell lines would be invaluable for a more definitive comparison and for unlocking the full therapeutic potential of these promising heterocyclic compounds.
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. F. (2022). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 13(12), 1535-1549. [Link]
Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. F. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Pharmaceuticals, 16(7), 1018. [Link]
Tabor, A. B., et al. (2015). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
Bonnet, P. A., et al. (1983). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of medicinal chemistry, 26(3), 357-361. [Link]
Fersing, C., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5198. [Link]
Al-Jaff, D., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Pharmaceutical Research International, 34(46B), 1-13. [Link]
Zitko, J., et al. (2017). Dependence of antimycobacterial activity of studied compounds on the π-electron density of the aromatic ring. Molecules, 22(2), 223. [Link]
Al-Tel, T. H., et al. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. ScholarWorks. [Link]
Pastor, J., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & medicinal chemistry letters, 22(5), 1953-1958. [Link]
Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Kumar, A., et al. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. SAR and QSAR in Environmental Research, 25(3), 221-247. [Link]
PureSynth. (n.d.). 2-Amino-5-chloropyrazine synthesis. Retrieved from [Link]
Martínez-González, S., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & medicinal chemistry letters, 27(11), 2419-2424. [Link]
PrepChem. (n.d.). Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine. Retrieved from [Link]
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da Silva, J. G., et al. (2020). An outstanding cyclocondensation of 2-aminopyrazine. ResearchGate. [Link]
CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. (2014).
Li, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 296. [Link]
NotEvans. (2017). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Chemistry Stack Exchange. [Link]
Chevillard, C., et al. (1998). Apoptotic effects of imidazo[1,2-a]pyrazine derivatives in the human Dami cell line. General pharmacology, 30(5), 727-732. [Link]
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Gerritsma, D. A., et al. (2002). Preparation of labelled 2-methoxy-3-alkylpyrazines: synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3
Comparative
Crystal Structure Analysis of Nitroimidazo[1,2-a]pyrazine Analogs: A Comparative Guide
As a Senior Application Scientist specializing in structural biology and medicinal chemistry, I frequently evaluate emerging chemotypes for antimicrobial drug development. Bicyclic nitroimidazoles represent a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in structural biology and medicinal chemistry, I frequently evaluate emerging chemotypes for antimicrobial drug development. Bicyclic nitroimidazoles represent a cornerstone in modern therapy for multidrug-resistant Mycobacterium tuberculosis (Mtb) and anaerobic parasitic infections. While first-generation alternatives like the nitroimidazo-oxazine PA-824 (pretomanid) and the nitroimidazo-oxazole delamanid have achieved clinical success, they are often bottlenecked by poor kinetic solubility and narrow target spectrums[1][2].
Recently, nitroimidazo[1,2-a]pyrazines (and their pyrazinone derivatives) have emerged as a superior next-generation product class. By replacing the oxazine/oxazole ring with a pyrazine core, researchers have expanded the therapeutic window to include Giardia lamblia and Entamoeba histolytica while significantly improving aqueous solubility[3]. However, the synthesis of these analogs frequently yields complex regioisomeric mixtures (e.g., 2-nitro vs. 3-nitro positions).
This guide objectively compares the structural and performance profiles of nitroimidazo[1,2-a]pyrazines against traditional analogs, providing a self-validating crystallographic workflow to unambiguously resolve their regiochemistry and predict bioreductive activation.
Performance & Structural Comparison
To understand why the nitroimidazo[1,2-a]pyrazine chemotype outperforms legacy alternatives in specific assays, we must look at the intersection of solid-state geometry and physicochemical properties. The planar nature of the pyrazine ring alters the electronic distribution around the nitroimidazole core, directly impacting its reduction potential—a critical factor for prodrug activation.
Feature
Nitroimidazo[1,2-a]pyrazine (Product)
Nitroimidazo-oxazine (PA-824)
Nitroimidazo-oxazole (Delamanid)
Representative Compound
Compound 17a / 18g
Pretomanid
OPC-67683
Core Architecture
Bicyclic Pyrazine/Pyrazinone
Bicyclic Oxazine
Bicyclic Oxazole
Target Spectrum
M. tb, G. lamblia, E. histolytica
M. tb, Leishmania
M. tb
Kinetic Solubility
Moderate to High
Low to Moderate
Poor
Crystallographic Geometry
Highly Planar Core
Puckered (Non-planar) Core
Extended side-chain packing
Regiochemistry
2-position nitro confirmed via X-ray
2-position nitro
2-position nitro
Self-Validating Crystallographic Protocol
When synthesizing nitroimidazo[1,2-a]pyrazines via the alkylation of 4(5)-nitroimidazole intermediates, both O-alkylated and N-alkylated regioisomers are formed[3]. Standard 1D NMR is insufficient for absolute structural assignment. The following X-ray crystallographic protocol is designed as a self-validating system to guarantee structural integrity.
Step 1: Crystal Cultivation via Vapor Diffusion
Action: Dissolve the purified analog in a minimum volume of dichloromethane (DCM) and layer carefully with hexanes in a sealed crystallization tube.
Causality: DCM provides high initial solubility. The slow vapor diffusion of the anti-solvent (hexanes) lowers the dielectric constant of the mixture gradually, promoting continuous nucleation over rapid precipitation. This slow kinetic growth minimizes lattice defects and twinning, which are fatal to high-resolution structural refinement.
Step 2: Cryogenic Data Collection
Action: Mount the crystal on a dual-source CCD diffractometer. Collect diffraction data using Cu Kα radiation (λ = 1.54184 Å) at a strictly maintained temperature of 190 K[3].
Causality: Copper radiation is selected over Molybdenum because the lighter atoms (C, H, N, O) in these analogs scatter Cu Kα more strongly, yielding the higher resolution data required to assign absolute configuration. Cooling to 190 K freezes out dynamic disorder and reduces thermal atomic displacement parameters (B-factors), significantly sharpening the diffraction spots.
Step 3: Phase Resolution and Refinement (Quality Control)
Action: Solve the structure using direct methods (e.g., SHELXT) and refine via full-matrix least-squares on F² (SHELXL).
Validation Check: The refinement is only considered successful if it yields an R1 value < 0.05 and a Goodness-of-Fit (S) near 1.0. If residual electron density peaks > 1.0 e/ų persist near the nitro group, the system flags potential positional disorder or co-crystallized solvent, requiring anisotropic refinement adjustments.
Step 4: Orthogonal Regiochemical Validation
Action: Cross-reference the solid-state X-ray structure with solution-state 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR[3].
Causality: While X-ray crystallography definitively confirms the 2-position of the nitro group in the solid lattice, HMBC ensures that this crystal is representative of the bulk sample and not merely a selectively crystallized minor isomer. This orthogonal check validates the entire synthetic yield.
Self-validating X-ray crystallographic workflow for nitroimidazo[1,2-a]pyrazine analogs.
The biological efficacy of nitroimidazo[1,2-a]pyrazines hinges entirely on their bioreductive activation. In M. tuberculosis, these prodrugs are activated by the deazaflavin-dependent nitroreductase (Ddn) and the F420-dependent glucose-6-phosphate dehydrogenase (FGD1)[1][4].
Crystallographic analysis reveals that the planar geometry of the nitroimidazo[1,2-a]pyrazine core allows for tighter, more optimal packing against the isoalloxazine moiety of the F420 coenzyme compared to the puckered oxazine ring of PA-824[4]. This structural complementarity facilitates a highly efficient hydride transfer. The reduction of the 2-nitro group generates a reactive radical anion intermediate, which subsequently undergoes ring cleavage to release lethal nitric oxide (NO)—the primary bactericidal agent responsible for anaerobic killing[2].
Bioreductive activation pathway of bicyclic nitroimidazoles leading to NO release.
References
Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity | Journal of Medicinal Chemistry. acs.org. 3
Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis | PNAS. pnas.org. 1
Crystal structures of F420-dependent glucose-6-phosphate dehydrogenase FGD1 involved in the activation of the anti-tuberculosis drug candidate PA-824 reveal the basis of coenzyme and substrate binding | PubMed. nih.gov. 4
The Nitroimidazooxazines (PA-824 and Analogs): Structure-Activity Relationship and Mechanistic Studies | PubMed. nih.gov. 2
A Researcher's Guide to Coelenterazine Precursor Synthesis: Benchmarking Yields for Bioluminescence Research
For researchers and drug development professionals venturing into the vibrant world of bioluminescence, the synthesis of coelenterazine and its analogs is a critical first step. The efficiency of this synthesis, particul...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals venturing into the vibrant world of bioluminescence, the synthesis of coelenterazine and its analogs is a critical first step. The efficiency of this synthesis, particularly the yields of key precursors, directly impacts the feasibility and cost-effectiveness of downstream applications, from reporter gene assays to in vivo imaging. This guide provides an in-depth comparison of synthetic routes to pivotal coelenterazine precursors, offering a clear-eyed view of reported yields and the chemical logic underpinning these methodologies. Our aim is to equip you with the necessary data and insights to make informed decisions for your specific research needs.
The Strategic Importance of Precursor Yields
Coelenterazine, the light-emitting luciferin for a multitude of marine luciferases like those from Renilla and Gaussia, is a complex imidazopyrazinone structure. Its total synthesis is a multi-step process, and the overall yield is often dictated by the efficiency of producing its core precursors. High-yield, scalable syntheses of these precursors are paramount for both academic laboratories and industrial-scale production. In this guide, we will dissect and compare the reported yields of two central precursors: Coelenteramine and substituted 2-Aminopyrazines .
I. The Classical vs. Modern Approaches to Coelenterazine Synthesis
The journey to synthesize coelenterazine has evolved significantly. Early methods, while foundational, often suffered from harsh reaction conditions and modest yields. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of the key aminopyrazine core, offering milder conditions and greater functional group tolerance, which has, in turn, led to a wider array of accessible analogs.[1]
II. Benchmarking Coelenteramine Synthesis Yields
Coelenteramine is a crucial intermediate in many coelenterazine syntheses, serving as the backbone onto which the final imidazopyrazinone ring is formed.[2][3] Its efficient synthesis is therefore a major focus.
Traditional Condensation Methods
The classical approach to coelenterazine synthesis, pioneered by Inoue and colleagues, involved the acid-mediated condensation of coelenteramine with a keto-aldehyde. While effective, the final condensation step to form the imidazopyrazinone ring was reported to have yields in the range of 40-45%.[4]
Improved Synthetic Routes
More recent methodologies have focused on improving the synthesis of coelenteramine itself and its subsequent cyclization. One notable improvement involves a two-step process starting from p-hydroxyphenylglyoxal aldoxime, which, after condensation and reduction, produces 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine (a key coelenteramine precursor) with an impressive overall yield of 89%.[1] This high-yield precursor can then be used in a facile one-step synthesis to produce Watasenia preluciferin (a coelenterazine analog) with a 56% overall yield over three steps.[1]
A Chinese patent describes an optimized four-step synthesis of coelenterazine that is claimed to be suitable for industrial production due to its high yields at each step and use of inexpensive raw materials.[5] This method involves the condensation of two initial compounds in the presence of pyridine and TiCl4, followed by reduction, demethylation, and a final condensation to yield coelenterazine.[5]
III. The Power of Palladium: High-Yield Synthesis of 2-Aminopyrazine Precursors
The imidazopyrazinone core of coelenterazine is built upon a substituted 2-aminopyrazine scaffold. Modern synthetic strategies heavily rely on palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to construct this key intermediate with high efficiency and versatility.[4][6][7][8] These methods allow for the introduction of diverse substituents, paving the way for the synthesis of a wide range of coelenterazine analogs with tailored properties.[1][9]
Suzuki and Stille Coupling Reactions
The Suzuki and Stille coupling reactions are powerful tools for forming carbon-carbon bonds. In the context of coelenterazine synthesis, they are employed to couple aryl or other organic groups to a halogenated 2-aminopyrazine core. For instance, various 2-amino-5-arylpyrazines, which are direct precursors to coelenterazine analogues, can be synthesized in moderate to good yields using the Stille coupling of arylstannanes with 2-amino-5-bromopyrazine.[6] Similarly, Suzuki coupling reactions with substituted arylboronic acids have been used to generate key intermediates with good to moderate yields.[8] One report highlights the synthesis of a precursor to a coelenterazine derivative in a 92% yield using a Suzuki coupling.[6]
Negishi-type Cross-Coupling
The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide, is another efficient method. A regioselective palladium-catalyzed Negishi-type cross-coupling of benzylzinc bromide and 2-amino-3,5-dibromopyrazine is used to prepare 2-amino-3-benzyl-5-bromopyrazine, a versatile precursor for a variety of coelenterazine analogs.[8]
Precursor
Synthetic Strategy
Reported Yield
Reference
2-Amino-5-arylpyrazines
Stille coupling of arylstannanes and 2-amino-5-bromopyrazine
IV. Experimental Protocols: A Guide to Yield Determination
Accurate determination of precursor yields is fundamental to benchmarking different synthetic routes. Below are generalized, step-by-step methodologies for key experimental workflows.
Protocol 1: Synthesis of a 2-Amino-5-arylpyrazine via Suzuki Coupling
This protocol provides a general framework. Specific reaction conditions (catalyst, base, solvent, temperature) must be optimized for individual substrates.
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2-amino-5-bromopyrazine (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Na2CO3, 2-3 equivalents).
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-amino-5-arylpyrazine.
Yield Calculation: Determine the mass of the purified product and calculate the percentage yield based on the initial amount of the limiting reagent (2-amino-5-bromopyrazine).
Protocol 2: Quantification of Coelenterazine Precursors by HPLC
High-performance liquid chromatography (HPLC) is a standard method for quantifying the purity and amount of synthesized precursors.
Standard Preparation: Prepare a series of standard solutions of the purified precursor of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).
Sample Preparation: Accurately weigh a sample of the crude or purified reaction product and dissolve it in a known volume of the same solvent.
HPLC Analysis: Inject the standard and sample solutions onto an appropriate HPLC column (e.g., a C18 reverse-phase column). Use a suitable mobile phase and a detector (e.g., a UV detector set at the absorbance maximum of the precursor).
Calibration Curve: Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
Quantification: Determine the concentration of the precursor in the sample solution by interpolating its peak area on the calibration curve. Calculate the total amount of precursor in the reaction mixture and thereby the reaction yield.
V. Visualizing the Synthetic Pathways
To better understand the flow of these synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Synthetic pathways to coelenterazine.
VI. Conclusion and Future Outlook
The synthesis of coelenterazine precursors has seen significant advancements, moving from classical condensation reactions to highly efficient palladium-catalyzed cross-coupling methodologies. For researchers embarking on projects requiring coelenterazine or its analogs, a careful consideration of the synthetic route is crucial. While classical methods may be suitable for small-scale syntheses of the native compound, the versatility and higher yields offered by modern palladium-catalyzed reactions are often preferable, especially for the generation of novel analogs with tailored properties.
The development of even more efficient, greener, and scalable synthetic methods remains an active area of research. As our understanding of the structure-function relationships of coelenterazine and its analogs deepens, so too will the demand for robust and versatile synthetic strategies to access these powerful tools for biological discovery.
VII. References
Adamczyk, M., Johnson, D. D., Mattingly, P. G., Pan, Y., & Reddy, R. E. (2009). SYNTHESIS OF COELENTERAZINE. Organic Preparations and Procedures International, 33(5), 477-485.
Inoue, S., Sugiura, S., Kakoi, H., & Goto, T. (1975). Squid bioluminescence II. Isolation from Watasenia scintillans and synthesis of 2-(p-hydroxybenzyl)-6-(p-hydroxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one. Chemistry Letters, 4(2), 141-144.
Kakoi, H., Sugiura, S., & Inoue, S. (2002). Synthesis of 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine. Journal of Heterocyclic Chemistry, 39(2), 341-344.
Liu, Y., et al. (2012). chemical synthesis of coelenterazine and its analogs: new route by four segment-couplings. HETEROCYCLES, 86(2), 1323-1336.
Nakamura, H., et al. (2005). Three Efficient Methods for Preparation of Coelenterazine Analogues. Tetrahedron Letters, 46(4), 557-560.
Shimomura, O., & Johnson, F. H. (1975). Chemical nature of bioluminescence systems in coelenterates. Proceedings of the National Academy of Sciences, 72(4), 1546-1549.
Teranishi, K. (2007). Synthesis, Luminescence, and Applications of Coelenterazine and its Analogs. Chemistry, 1(1), 1-10.
Wu, C., et al. (2016). Lighting up bioluminescence with coelenterazine: strategies and applications. Photochemical & Photobiological Sciences, 15(4), 466-480.
Zhang, L., et al. (2012). Method for synthesizing coelenterazine. CN102432614A.
Bio-protocol. (n.d.). Synthesis of Coelenterazine Analogues. Retrieved from [Link]
Gonzalez, V. M. (2007). Synthesis, Luminescence, and Applications of Coelenterazine and its Analogs. Retrieved from a review covering synthetic routes.
MDPI. (2022). Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog. Retrieved from [Link]
Wikipedia. (n.d.). Coelenteramine. Retrieved from [Link]
ResearchGate. (2022). Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog. Retrieved from a relevant research article.
J-STAGE. (n.d.). Coelenterazine. Retrieved from [Link]
Spectroscopic Characterization of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine: A Comparative Guide
This guide provides a detailed spectroscopic characterization of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Due to the limited availabili...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed spectroscopic characterization of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Due to the limited availability of direct experimental data for this specific molecule, this document presents a comprehensive analysis based on predictive methodologies and comparative data from structurally related imidazo[1,2-a]pyrazine derivatives. This approach allows for a robust estimation of its spectroscopic properties, providing a valuable resource for researchers engaged in the synthesis, identification, and application of this compound class.
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] The introduction of a methoxy group at the 8-position and a nitro group at the 3-position is expected to significantly influence the molecule's electronic and, consequently, its spectroscopic characteristics. Understanding these characteristics is paramount for quality control, reaction monitoring, and structure-activity relationship studies.
Predicted and Comparative Spectroscopic Data
The following sections detail the predicted spectroscopic data for 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine and compare it with experimentally obtained data for analogous compounds. This comparative approach provides a strong foundation for the interpretation of future experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine are presented below, alongside experimental data for relevant comparative compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine is expected to exhibit distinct signals for the aromatic protons and the methoxy group. The electron-withdrawing nature of the nitro group at the 3-position and the electron-donating effect of the methoxy group at the 8-position will significantly influence the chemical shifts of the protons on the imidazo[1,2-a]pyrazine core.
Table 1: Predicted ¹H NMR Chemical Shifts for 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine and Experimental Data for Comparative Compounds
Proton
Predicted Chemical Shift (ppm) for 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
Experimental Chemical Shift (ppm) for 6,8-dibromoimidazo[1,2-a]pyrazine[2]
Experimental Chemical Shift (ppm) for N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine[3]
H-2
~8.0 - 8.2
7.80
-
H-5
~8.3 - 8.5
8.29
8.31
H-6
~7.0 - 7.2
-
8.31
OCH₃
~4.0 - 4.2
-
-
Causality behind Predictions:
The proton at the C-2 position is anticipated to be deshielded due to the adjacent electron-withdrawing nitro group. The protons on the pyrazine ring (H-5 and H-6) will be influenced by the electron-donating methoxy group at C-8, leading to a relative upfield shift compared to unsubstituted imidazo[1,2-a]pyrazines. The methoxy protons are expected to appear as a sharp singlet in the typical range for such functional groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine and Experimental Data for Comparative Compounds
Carbon
Predicted Chemical Shift (ppm) for 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
Experimental Chemical Shift (ppm) for 6,8-dibromoimidazo[1,2-a]pyrazine[2]
Experimental Chemical Shift (ppm) for N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine[4]
C-2
~140 - 145
115.9
143.97
C-3
~148 - 152
119.3
129.29
C-5
~138 - 142
142.5
137.59
C-6
~115 - 120
119.9
128.71
C-8
~155 - 160
137.4
-
C-8a
~125 - 130
137.0
140.82
OCH₃
~55 - 60
-
-
Causality behind Predictions:
The C-3 carbon, directly attached to the nitro group, is expected to be significantly deshielded. Conversely, the C-8 carbon, bearing the electron-donating methoxy group, will be shielded. The other carbon atoms of the heterocyclic core will experience shifts influenced by the interplay of these two substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine (C₇H₆N₄O₃), the expected molecular weight is approximately 194.04 g/mol .
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 194. Subsequent fragmentation is likely to involve the loss of small neutral molecules. Key expected fragments include:
Loss of NO₂: [M - 46]⁺ at m/z 148
Loss of CH₃ from the methoxy group: [M - 15]⁺ at m/z 179
Loss of CO from the pyrazine ring: [M - 28]⁺ at m/z 166
The relative abundance of these fragments will depend on their stability. The fragmentation of related imidazo[1,2-a]pyrazine derivatives often shows cleavage of the substituents from the core ring system.[1]
Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted FT-IR Absorption Bands for 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine and Comparative Data
Functional Group
Predicted Wavenumber (cm⁻¹) for 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
Experimental Data for a Nitro-substituted Imidazo[1,2-a]pyrazine Derivative (cm⁻¹)[3]
Aromatic C-H stretch
3000 - 3100
3000 - 3100
-
Asymmetric NO₂ stretch
1520 - 1560
1500 - 1570
-
Symmetric NO₂ stretch
1340 - 1380
1335 - 1385
-
C=N and C=C stretch (aromatic)
1450 - 1600
1450 - 1620
-
C-O-C stretch (methoxy)
1200 - 1275 (asymmetric), 1000 - 1075 (symmetric)
1200 - 1275, 1000 - 1075
-
Causality behind Predictions:
The presence of the nitro group will give rise to strong and characteristic asymmetric and symmetric stretching vibrations. The aromatic C-H stretching and the C=N/C=C stretching vibrations of the heterocyclic core will also be prominent. The C-O stretching of the methoxy group will be observable in the fingerprint region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of the imidazo[1,2-a]pyrazine core, coupled with the auxochromic methoxy group and the chromophoric nitro group, is expected to result in absorption in the UV-Vis region.
Predicted Absorption Maxima (λmax):
8-Methoxy-3-nitroimidazo[1,2-a]pyrazine is predicted to have at least two significant absorption bands:
A high-energy band around 250-280 nm corresponding to π → π* transitions of the aromatic system.
A lower-energy band extending into the near-UV or visible region (350-420 nm) due to n → π* transitions and intramolecular charge transfer (ICT) from the electron-rich methoxy-substituted pyrazine ring to the electron-deficient nitro-substituted imidazole ring.
For comparison, a nitro-substituted imidazo[1,2-a]pyrazine derivative exhibited a broad absorbance at 368 nm.[6]
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic characterization of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of the sample.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the sample's solubility.
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
Tune and shim the instrument to ensure a homogeneous magnetic field.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
Data Processing:
Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase and baseline correct the spectra.
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities (singlet, doublet, etc.).
Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
Sample Preparation:
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
Instrumentation:
Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Ionization (EI) for more extensive fragmentation.
Data Acquisition:
Infuse the sample solution into the ion source.
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
Data Analysis:
Identify the molecular ion peak ([M+H]⁺ for ESI positive mode or M⁺ for EI).
Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures.
Personal protective equipment for handling 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
As a Senior Application Scientist, I approach the handling of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine —a highly reactive nitroheterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and anti-i...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine —a highly reactive nitroheterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and anti-infective agents—not merely as a compliance exercise, but as a critical variable in experimental integrity and laboratory safety.
Handling this compound requires strict adherence to advanced safety protocols due to the inherent risks associated with the nitroimidazo[1,2-a]pyrazine pharmacophore. Below is the comprehensive, mechanistically grounded guide for the personal protective equipment (PPE), operational workflow, and disposal plans required for this chemical.
Mechanistic Justification for PPE (The "Why")
To establish a self-validating safety culture, laboratory personnel must understand the causality behind the required protective measures. The hazards of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine dictate specific PPE choices:
Metabolic Toxicity & Dermal Permeation: Nitroaromatic compounds are highly lipophilic and readily permeate standard latex gloves. Upon systemic absorption, the nitro group undergoes enzymatic reduction by nitroreductases, leading to the formation of reactive nitroso and hydroxylamine intermediates. These metabolites can oxidize hemoglobin to methemoglobin, severely impairing oxygen transport [1]. Therefore, extended-breakthrough nitrile or neoprene gloves are mandatory.
Inhalation & Sensitization: As a fine crystalline powder, this compound poses a severe inhalation hazard. Airborne particulates can cause respiratory sensitization and mucosal irritation. A HEPA-filtered environment and appropriate respiratory protection prevent systemic absorption via the lungs [2].
Thermal & Shock Sensitivity: Nitroheterocycles possess a high energy of decomposition. Rapid heating, friction, or static discharge can trigger exothermic decomposition. Anti-static PPE and tools are required to mitigate dust explosion or localized decomposition risks.
Required Personal Protective Equipment (PPE) Matrix
Protection Zone
Required Equipment
Specification & Mechanistic Purpose
Replacement Frequency
Hands (Dermal)
Double-layered Nitrile Gloves
Outer: 8-mil Nitrile (chemical resistance). Inner: 4-mil Nitrile (clean barrier during doffing). Latex is strictly prohibited due to high permeability to nitroaromatics.
Outer glove: Every 2 hours or immediately upon contamination.
Eyes/Face
Chemical Splash Goggles & Face Shield
ANSI Z87.1+ certified. Prevents mucosal absorption of airborne dust during transfer and protects against reactive splashing during reaction quenching.
Inspect daily; replace if scratched or fogged.
Respiratory
N95/P100 Particulate Respirator
Required if weighing outside a closed-loop isolator. Filters fine crystalline dust to prevent methemoglobinemia-inducing inhalation.
Discard after single use or if breathing resistance increases.
Body
Flame-Resistant (FR) Lab Coat
Nomex® or equivalent FR material with knit cuffs. Protects against potential exothermic decomposition or flash fires from nitroaromatic reactivity.
Launder weekly via specialized chemical lab service; do not wash at home.
Operational Workflow & Handling Protocol
Every protocol must function as a self-validating system. If a step fails, the system should naturally alert the operator before a hazard escapes containment.
Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm).
Line the weighing area with anti-static weighing paper.
Self-Validation Check: Pass an anti-static gun (Zerostat) over the weighing area. If the analytical balance stabilizes immediately without drifting, the static charge has been successfully neutralized, mitigating the risk of powder aerosolization.
Step 2: Weighing and Closed-System Transfer
Don all PPE listed in the matrix above.
Using a grounded, anti-static micro-spatula, carefully transfer the 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine into a pre-tared, sealable amber glass vial.
Cap the vial inside the fume hood before transporting it to the reaction manifold.
Causality Note: Amber glass is used because nitroaromatics can undergo photolytic degradation, generating reactive radical species that compromise experimental yield and increase toxicity.
Step 3: Reaction Execution
Purge the reaction vessel with an inert gas (Argon or Nitrogen) prior to introducing the compound.
Avoid exposing the solid directly to strong caustic alkalies or reducing agents (e.g., Lithium Aluminum Hydride) without a controlled, dropwise cooling protocol, as this can trigger violent exothermic decomposition [2].
Spill Response & Disposal Plan
Minor Spill Protocol (Inside Fume Hood):
Do not sweep. Sweeping generates hazardous dust.
Dampen a specialized chemical absorbent pad with a compatible high-boiling solvent (e.g., polyethylene glycol or damp water/isopropanol mix) to suppress dust.
Gently wipe the spill from the outside edge inward.
Place the contaminated pads into a designated, sealable hazardous waste bag.
Waste Segregation & Decontamination:
Segregation: Dispose of all 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine waste in a clearly labeled "Halogenated/Nitroaromatic Organic Waste" container. Do not mix with general organic waste, particularly acetone or amines, which can form shock-sensitive complexes over time.
Decontamination: Wash all spatulas and glassware with a sequence of acetone, followed by a copious water rinse. Collect the acetone wash in the nitroaromatic waste stream.
Safe Handling & Disposal Workflow
Safe Handling and Disposal Workflow for Nitroimidazo[1,2-a]pyrazines.
References
Kovacic, P.; Somanathan, R. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology 2014, 34 (8), 810–824.[Link]
Abedsoltan, H.; Shiflett, M.B. Mitigation of potential risks in chemical laboratories: A focused review. ACS Chemical Health & Safety 2024, 31 (2), 104–120.[Link]
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